6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromo-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVYBXTAZBAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359749 | |
| Record name | 6-bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438531-43-2 | |
| Record name | 6-bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the core mechanism of action for this compound. While direct experimental literature on this specific molecule is nascent, its structural classification as a 2-aryl-quinoline-4-carboxylic acid allows for a robust, evidence-based elucidation of its primary biological target and downstream cellular effects. This document synthesizes data from extensive studies on analogous compounds to posit that its principal mechanism is the potent and specific inhibition of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. We will explore the molecular interactions governing this inhibition, the resultant cellular consequences, and the therapeutic potential that arises from this mechanism. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to validate these mechanistic claims in their own laboratories.
Introduction and Molecular Overview
This compound is a small molecule belonging to the quinoline class of heterocyclic aromatic compounds. Its structure is characterized by a quinoline-4-carboxylic acid core, substituted at the 2-position with a 4-isopropylphenyl group and at the 6-position with a bromine atom.
| Chemical Attribute | Value |
| CAS Number | 351001-10-0[1] |
| Molecular Formula | C₁₉H₁₆BrNO₃[1] |
| Molecular Weight | 386.24 g/mol [1] |
| Chemical Structure | (See Figure 1) |
Figure 1. Chemical Structure of this compound.
The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, recognized for its interaction with various biological targets. Notably, this structural class shares significant homology with brequinar, a potent and well-characterized inhibitor of Dihydroorotate Dehydrogenase (DHODH).[2][3][4] Based on this strong structural precedent, the central hypothesis of this guide is that this compound functions as a DHODH inhibitor.
Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary mechanism of action is the inhibition of DHODH, a flavin-dependent mitochondrial enzyme.[5] This enzyme is a critical bottleneck in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[6][7]
The Biological Role of DHODH
DHODH catalyzes the fourth committed step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate.[8] This reaction is uniquely linked to the mitochondrial electron transport chain.[9] By blocking this step, the entire pathway is halted, depriving cells of the essential pyrimidines (uridine, cytidine, and thymidine) necessary for proliferation and survival.[5][6] Rapidly dividing cells, such as activated lymphocytes and cancer cells, are particularly dependent on this de novo pathway and are therefore highly susceptible to DHODH inhibition.[6][8][9]
Caption: The de novo pyrimidine synthesis pathway and the inhibitory role of the compound.
Molecular Interactions with the DHODH Binding Site
Structure-guided studies of similar quinoline-based inhibitors complexed with DHODH reveal a conserved binding mode within the brequinar pocket.[2][10]
-
The Carboxylic Acid Anchor: The 4-carboxylic acid moiety is the critical pharmacophore. It forms a salt bridge with a conserved arginine residue (R136) and a hydrogen bond with a glutamine (Q47) or tyrosine residue in the binding pocket, firmly anchoring the molecule.[2]
-
The Lipophilic Pocket: The 2-aryl group, in this case, the 4-isopropylphenyl moiety, extends into a hydrophobic channel typically occupied by the enzyme's natural substrate, ubiquinone. The lipophilicity of this group is essential for potent inhibition.[2]
-
Quinoline Ring Interactions: The planar quinoline ring system establishes favorable pi-stacking and van der Waals interactions with nonpolar residues lining the pocket.
-
Halogen Substitution: The 6-bromo substituent can further enhance binding affinity through halogen bonding or by modifying the electronic properties of the quinoline ring system, potentially leading to increased potency.
Caption: Key pharmacophore interactions within the DHODH binding site.
Downstream Cellular Consequences
The inhibition of DHODH initiates a cascade of cellular events stemming directly from pyrimidine starvation.
-
Cell Cycle Arrest: Depletion of the nucleotide pool prevents cells from progressing through the S-phase of the cell cycle, leading to proliferation arrest.[6]
-
Mitochondrial Stress: As DHODH is linked to the electron transport chain, its inhibition can induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA (mtDNA) into the cytoplasm.[8]
-
Immune Pathway Activation: Cytosolic mtDNA can act as a damage-associated molecular pattern (DAMP), activating the stimulator of interferon gene (STING) pathway. This can trigger innate immune responses, including pyroptosis, a form of inflammatory cell death.[8]
These downstream effects are the foundation for the therapeutic applications of DHODH inhibitors in oncology and autoimmune diseases.[5][8]
Caption: Cellular cascade following the inhibition of DHODH.
Therapeutic Implications
The mechanism of DHODH inhibition underpins the compound's potential in several therapeutic areas.
-
Oncology: Cancer cells exhibit high proliferative rates and are highly dependent on de novo pyrimidine synthesis, making them vulnerable to DHODH inhibitors.[6][8]
-
Autoimmune Disorders: The efficacy of approved drugs like Leflunomide and Teriflunomide in rheumatoid arthritis and multiple sclerosis stems from their ability to suppress the proliferation of autoreactive lymphocytes.[5][6]
-
Antiviral & Antiparasitic: Many viruses and parasites, including malaria, rely on the host's pyrimidine synthesis machinery for replication, making DHODH an attractive target for broad-spectrum antiviral and antimalarial agents.[5][11][12]
-
Anti-inflammatory: Beyond immunomodulation via DHODH, some quinoline carboxylic acids have shown potential to act as cyclooxygenase (COX) inhibitors, which could contribute to a broader anti-inflammatory profile.[13]
Experimental Validation Protocols
To empirically validate the proposed mechanism of action for this compound, the following experimental workflows are recommended.
Protocol 1: In Vitro DHODH Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity and calculate the IC₅₀ value of the compound against purified human DHODH.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Prepare solutions of recombinant human DHODH, dihydroorotate (substrate), and 2,6-dichloroindophenol (DCIP, electron acceptor).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer.
-
Add serial dilutions of the test compound (and a DMSO vehicle control).
-
Add the DHODH enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of dihydroorotate and DCIP.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell Proliferation Assay with Uridine Rescue
Objective: To confirm that the compound's anti-proliferative effect is specifically mediated by pyrimidine starvation.
Methodology:
-
Cell Culture:
-
Seed a rapidly proliferating cell line (e.g., Jurkat T-cells, A549 lung cancer cells) in 96-well plates and allow them to adhere/stabilize overnight.
-
-
Treatment:
-
Prepare two sets of serial dilutions of the test compound.
-
Treat the first set of plates with the compound dilutions alone.
-
Treat the second set of plates with the compound dilutions in media supplemented with a rescue agent (e.g., 100 µM uridine).
-
Include vehicle control and media-only wells.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the IC₅₀ of the compound in the absence and presence of uridine. A significant rightward shift (increase) in the IC₅₀ value in the presence of uridine confirms that the anti-proliferative activity is due to the inhibition of pyrimidine synthesis.
-
Caption: Workflow for the uridine rescue cell proliferation assay.
Conclusion
This compound is a potent small molecule whose mechanism of action can be confidently assigned to the inhibition of dihydroorotate dehydrogenase. This is based on the well-established pharmacology of its 2-aryl-quinoline-4-carboxylic acid structural class. By binding to the brequinar pocket of DHODH, it blocks the de novo synthesis of pyrimidines, leading to the arrest of cellular proliferation and the induction of cellular stress pathways. This targeted mechanism provides a strong rationale for its investigation and development as a therapeutic agent in oncology, autoimmune disorders, and infectious diseases. The experimental protocols detailed herein provide a clear roadmap for researchers to rigorously validate this mechanism and further explore the compound's biological activity.
References
- 1. scbt.com [scbt.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 11. physchemres.org [physchemres.org]
- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structural Elucidation of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Introduction
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties. The precise structural characterization of novel derivatives is paramount for understanding structure-activity relationships (SAR) and for the rational design of new chemical entities. This in-depth guide provides a comprehensive, field-proven workflow for the complete structural elucidation of a novel quinoline derivative, 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of analytical techniques, instead offering a logical, self-validating system of inquiry. We will explore the causality behind experimental choices, ensuring that each step in the elucidation process builds upon the last, leading to an unambiguous structural assignment.
Part 1: Synthesis and Preliminary Characterization
The journey to structural elucidation begins with the synthesis of the target compound. A plausible and efficient route to quinoline-4-carboxylic acids is the Pfitzinger reaction.[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2]
1.1: Proposed Synthetic Pathway: The Pfitzinger Reaction
The synthesis of this compound can be achieved by reacting 6-bromoisatin with 1-(4-isopropylphenyl)ethan-1-one in a basic medium, such as potassium hydroxide in ethanol.[2][3]
The mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[1][2] This is followed by condensation of the aniline moiety of the intermediate with the carbonyl group of the ketone to form an imine (Schiff base).[2][3] Tautomerization to an enamine, subsequent intramolecular cyclization, and dehydration yield the final quinoline-4-carboxylic acid product.[1][2]
1.2: Experimental Protocol: Synthesis via Pfitzinger Reaction
Materials:
-
6-Bromoisatin
-
1-(4-isopropylphenyl)ethan-1-one
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, and filtration apparatus.
Procedure:
-
Preparation of the Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add a stoichiometric equivalent of 6-bromoisatin. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium salt of the opened isatin ring.
-
Addition of the Carbonyl Compound: Add a stoichiometric equivalent of 1-(4-isopropylphenyl)ethan-1-one to the reaction mixture dropwise.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-14 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry.[2] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[2]
1.3: Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Part 2: Spectroscopic and Spectrometric Analysis
With the compound synthesized, the next critical phase is its structural elucidation using a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture of the molecule.
2.1: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable information about its elemental composition through isotopic patterns.
Expected Findings: For this compound (C20H16BrNO2), the presence of a bromine atom is a key diagnostic feature. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[4][5][6] This will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with the two peaks being of nearly equal intensity.[4][5][6]
Table 1: Predicted Mass Spectrometry Data
| Ion | Calculated m/z (for 79Br) | Calculated m/z (for 81Br) | Expected Relative Intensity |
| [M]+• | 393.0364 | 395.0344 | ~1:1 |
| [M-COOH]+ | 348.0439 | 350.0419 | ~1:1 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the molecular ion ([M+H]+ or [M-H]-) and any characteristic fragments.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass. Analyze the isotopic pattern to confirm the presence of one bromine atom.
2.2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Findings:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm-1, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1680 cm-1 is anticipated for the carbonyl group of the carboxylic acid, with the conjugation to the quinoline ring potentially lowering the frequency.[8][9]
-
C=N and C=C Stretches (Aromatic): Multiple sharp bands in the 1600-1450 cm-1 region corresponding to the quinoline and phenyl rings.
-
C-O Stretch (Carboxylic Acid): An absorption band in the 1320-1210 cm-1 region.[7][9]
-
C-Br Stretch: A band in the lower frequency region, typically below 700 cm-1.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibration | Expected Frequency (cm-1) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1710-1680 |
| Aromatic Rings | C=C/C=N Stretch | 1600-1450 |
| Carboxylic Acid | C-O Stretch | 1320-1210 |
| Alkyl | C-H Stretch | 2960-2850 |
| Aryl Halide | C-Br Stretch | < 700 |
2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.
2.3.1: ¹H NMR Spectroscopy
Expected Findings: The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
-
Carboxylic Acid Proton: A singlet, typically downfield between 12-13 ppm, which may be broad.[8]
-
Aromatic Protons: A series of doublets and multiplets in the 7.5-9.0 ppm region corresponding to the protons on the quinoline and phenyl rings. The substitution pattern will dictate the coupling patterns.
-
Isopropyl Protons: A septet for the CH group and a doublet for the two CH3 groups, characteristic of an isopropyl moiety.
2.3.2: ¹³C NMR Spectroscopy
Expected Findings: The ¹³C NMR spectrum will show all the unique carbon atoms in the molecule.
-
Carboxylic Acid Carbonyl: A signal in the 165-185 ppm range.[8]
-
Aromatic Carbons: Multiple signals in the 120-150 ppm region.
-
Isopropyl Carbons: Signals for the CH and CH3 carbons in the aliphatic region (typically < 40 ppm).
2.3.3: 2D NMR Experiments (COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, a series of 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the connectivity within spin systems (e.g., the protons on the phenyl and quinoline rings).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, which is good for carboxylic acids) in a clean NMR tube.[10]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.[10]
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse sequences.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants. Use the 2D spectra to build up the molecular structure piece by piece.
2.4: Visualizing the Elucidation Workflow
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Solubility of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Solubility in Advancing Quinoline Carboxylic Acid Derivatives
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a complex heterocyclic compound belonging to the quinoline carboxylic acid class. Molecules within this class are of significant interest in medicinal chemistry and materials science, often serving as scaffolds for therapeutic agents or functional materials.[1][2][3] The utility of any active pharmaceutical ingredient (API) or advanced chemical intermediate is fundamentally linked to its solubility. Solubility dictates the bioavailability of a drug, influences its formulation design, and governs its behavior in biological assays and synthetic reaction media.[4][5][6]
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present robust, field-proven protocols for its empirical determination, and discuss the critical factors that modulate its dissolution in various solvent systems. This document is designed to equip researchers with the necessary knowledge to confidently and accurately characterize this compound for downstream applications.
Molecular Structure Analysis and Predicted Solubility Behavior
A thorough analysis of the molecular structure of this compound is the first step in predicting its solubility.[5] The molecule possesses several key functional groups that will govern its interaction with different solvents.
-
Quinoline Core: The fundamental quinoline ring system is a weakly basic aromatic heterocycle.[1][2] Its nitrogen atom can be protonated in acidic conditions, increasing aqueous solubility.
-
Carboxylic Acid (-COOH): This is a strongly acidic functional group. In basic solutions (pH > pKa), it will deprotonate to form a highly polar carboxylate salt (-COO⁻), which is expected to dramatically increase solubility in aqueous media.[7][8]
-
Bromo (-Br) and Isopropylphenyl Groups: These substituents are large and non-polar (lipophilic). They contribute significantly to the molecule's overall hydrophobicity, which will favor solubility in organic solvents and limit solubility in water.
Causality: The solubility of this molecule is a delicate balance between the polar, ionizable groups (carboxylic acid and quinoline nitrogen) and the large, non-polar hydrocarbon and brominated aromatic portions. Therefore, its solubility is expected to be highly dependent on the pH of aqueous solutions and the polarity of organic solvents.[9][10]
Predicted Solubility Profile
Based on the structural analysis, we can predict the qualitative solubility in common laboratory solvents. This serves as a hypothesis to be tested experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Low to Insoluble | The polar carboxylic acid and quinoline groups will prevent dissolution in highly non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can engage in dipole-dipole interactions and are capable of solvating the large non-polar regions of the molecule. |
| Polar Protic | Ethanol, Methanol | Moderate | The molecule can act as a hydrogen bond donor (via -COOH) and acceptor (via -COOH and quinoline N). Solubility will be influenced by the balance with the large hydrophobic parts.[9] |
| Aqueous (Neutral) | Water (pH ~7) | Very Low | The molecule's large, non-polar surface area will likely dominate at neutral pH, leading to poor aqueous solubility. |
| Aqueous (Acidic) | 5% HCl (aq) | Low to Moderate | Protonation of the quinoline nitrogen may slightly enhance solubility, but the carboxylic acid remains protonated and the overall molecule is still largely hydrophobic.[7] |
| Aqueous (Basic) | 5% NaOH (aq), 5% NaHCO₃ (aq) | High | Deprotonation of the carboxylic acid to form a carboxylate salt will significantly increase polarity and promote dissolution in aqueous base.[7][8] |
Experimental Determination of Solubility: A Validating Workflow
To move from prediction to empirical data, a systematic experimental approach is required. The following workflow ensures a comprehensive and reliable characterization of the compound's solubility.
Diagram of the Solubility Determination Workflow
Caption: A systematic workflow for solubility testing.
Protocol 1: Qualitative Solubility Testing
This initial screening provides rapid insights and helps in selecting solvents for more rigorous quantitative analysis.[7][11][12]
Objective: To quickly classify the compound's solubility in a range of representative solvents.
Methodology:
-
Preparation: Place approximately 10-25 mg of this compound into a series of small, clearly labeled test tubes.
-
Solvent Addition: To each tube, add 0.75 mL of a single solvent (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Methanol, Dichloromethane, Hexane) in small portions.
-
Agitation: After each addition, shake the test tube vigorously for approximately 60 seconds.[11]
-
Observation: Visually inspect the tube for dissolution. A compound is considered "soluble" if it dissolves completely, forming a clear, homogeneous solution. It is "insoluble" if solid particles remain visible.
-
pH Testing (for aqueous solutions): If the compound is soluble in water, test the solution's pH with litmus or pH paper to confirm its acidic or basic nature.[8][12]
-
Record: Document the results systematically in a table.
Protocol 2: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] It measures the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[6]
Objective: To obtain precise, quantitative solubility values (e.g., in mg/mL or µg/mL) in selected solvents.
Methodology:
-
System Preparation: In a series of glass vials, add an excess amount of the solid compound to a known volume of the selected solvent or buffer system. "Excess" is confirmed by the presence of undissolved solid at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[4][13] Equilibrium is confirmed when the concentration of the solute in solution does not significantly change between sequential time points.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant must be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged at high speed.
-
Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[5] A calibration curve with known standards is required for accurate quantification.
-
Calculation: The equilibrium solubility is calculated from the measured concentration, taking into account any dilution factors. Results should be reported in standard units (e.g., mg/mL) and should be the average of at least triplicate measurements.[13]
Critical Factors Influencing Solubility
A. The Profound Effect of pH
For an ionizable compound like this compound, pH is the most critical factor governing aqueous solubility.[1][9][10]
-
In Acidic Media (pH < pKa of Quinoline N): The quinoline nitrogen becomes protonated, forming a cation. This slightly increases aqueous solubility.
-
In Basic Media (pH > pKa of Carboxylic Acid): The carboxylic acid deprotonates to form a highly polar carboxylate anion. This is expected to cause a dramatic increase in aqueous solubility.
A pH-solubility profile should be determined by performing the quantitative shake-flask method across a range of buffered solutions, particularly covering the physiological pH range of 1.2 to 6.8 for biopharmaceutical relevance.[13]
Diagram of pH Influence on Ionization and Solubility
Caption: Impact of pH on the ionization state and solubility.
B. Solvent Polarity
The "like dissolves like" principle is a useful guideline.[11]
-
Polar Solvents (e.g., DMSO, Ethanol): Will interact favorably with the polar carboxylic acid and quinoline groups.
-
Non-Polar Solvents (e.g., Hexane): Will not effectively solvate the polar functional groups, leading to poor solubility.
-
Intermediate Polarity Solvents (e.g., Dichloromethane): Solubility will depend on the balance of interactions with both the polar and non-polar regions of the molecule.
C. Temperature
For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3][9] This relationship should be verified experimentally if the compound is intended for use in applications with varying thermal conditions.
Conclusion and Best Practices
The solubility of this compound is a complex property governed by its amphipathic and ionizable nature. While theoretical predictions based on its structure provide a valuable starting point, they are no substitute for rigorous experimental determination.
For professionals in drug development and chemical research, a systematic approach is paramount. Begin with a qualitative screening to understand the general behavior of the compound, followed by the gold-standard shake-flask method to obtain precise, quantitative thermodynamic solubility data. Special attention must be paid to the effect of pH, as it is the most powerful determinant of this compound's aqueous solubility. The generation of a comprehensive solubility profile across a range of relevant solvents and pH values is an indispensable step in the successful development and application of this promising molecule.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.ws [chem.ws]
- 12. youtube.com [youtube.com]
- 13. who.int [who.int]
An In-depth Technical Guide to the Homologs and Analogs of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of 6-bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, a potent scaffold in medicinal chemistry, with a primary focus on its homologs and analogs. We delve into the critical structure-activity relationships (SAR) that govern its biological activity, particularly as an inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in de novo pyrimidine biosynthesis. This guide offers detailed, field-proven synthetic protocols, discusses the rationale behind structural modifications, and presents a framework for the design of novel derivatives with enhanced therapeutic potential. All methodologies are presented to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Quinoline-4-Carboxylic Acid Core
The quinoline-4-carboxylic acid moiety is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific compound, this compound, serves as our central reference point. Its structure is characterized by three key regions, each amenable to modification for the fine-tuning of its pharmacological profile:
-
The Quinoline Core: A bicyclic aromatic system where substitutions on the benzo ring, such as the bromine at position 6, can significantly influence activity.
-
The C-2 Substituent: In our reference compound, this is a 4-isopropylphenyl group. This position is critical for interaction with the target protein, and its size, lipophilicity, and electronic properties are key determinants of potency.
-
The C-4 Carboxylic Acid: This functional group is often essential for biological activity, typically acting as a key binding motif, for instance, by forming salt bridges with amino acid residues in an enzyme's active site.[2][3]
This guide will systematically explore the impact of structural variations at these positions, with a particular emphasis on creating homologous series at the C-2 position and analyzing a range of analogous substitutions across the entire scaffold.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary and well-elucidated mechanism of action for this class of compounds is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[2][4]
-
Role of DHODH: DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. This pathway is crucial for the production of uridine monophosphate (UMP), a necessary precursor for DNA and RNA synthesis.
-
Therapeutic Rationale: Rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pyrimidine pathway to meet their demand for nucleotides. By inhibiting DHODH, these compounds effectively starve cancer cells of the building blocks required for replication, leading to cell cycle arrest and apoptosis.[5]
The interaction of quinoline-4-carboxylic acid derivatives with hDHODH is a prime example of structure-based drug design. The binding pocket for this class of inhibitors, exemplified by the well-studied compound brequinar, is largely hydrophobic. This provides a clear rationale for the observed structure-activity relationships.[3][5]
Structure-Activity Relationship (SAR)
The potency of DHODH inhibition by this scaffold is governed by a set of well-defined structural requirements.
-
C-2 Position: There is a strong requirement for a bulky and hydrophobic substituent at this position.[3] This is because the C-2 substituent projects into a deep, nonpolar pocket within the DHODH enzyme. The lipophilicity of this group often correlates with inhibitory activity.[2]
-
C-4 Position: A strict requirement exists for the carboxylic acid group (or its corresponding salts).[3] This anionic group forms a critical salt bridge with a positively charged arginine residue (Arg136 in hDHODH), anchoring the inhibitor in the active site.[5]
-
C-6 Position: Halogenation at this position, such as with bromine, is generally well-tolerated and can enhance activity, potentially by increasing lipophilicity or through specific electronic interactions.
Homologs of this compound
A homologous series involves a systematic change in structure, typically by the addition of a repeating unit like a methylene group (-CH₂-). For our core molecule, the most logical homologous series involves varying the length of the alkyl chain at the para-position of the C-2 phenyl ring.
Rationale for Homologation
The purpose of synthesizing a homologous series (e.g., ethyl, n-propyl, n-butyl) is to systematically probe the size and lipophilicity of the hydrophobic binding pocket of DHODH. By incrementally increasing the chain length, we can determine the optimal size for the C-2 substituent to maximize van der Waals interactions within the pocket, thereby enhancing binding affinity and inhibitory potency.
| Homolog (R group) | Structure | Expected Impact on Lipophilicity (cLogP) |
| Ethyl (-CH₂CH₃) | 2-(4-ethylphenyl) | Lower than isopropyl |
| Isopropyl (-CH(CH₃)₂) | (Reference Compound) | Baseline |
| n-Propyl (-CH₂CH₂CH₃) | 2-(4-propylphenyl) | Similar to isopropyl |
| sec-Butyl (-CH(CH₃)CH₂CH₃) | 2-(4-sec-butylphenyl) | Higher than isopropyl |
| n-Butyl (-CH₂CH₂CH₂CH₃) | 2-(4-butylphenyl) | Higher than isopropyl |
Synthesis of Homologs
The synthesis of these homologs follows a convergent strategy, where the appropriately substituted 4-alkylbenzaldehyde is prepared first and then utilized in a Doebner reaction.
Experimental Protocol: Doebner Synthesis of 2-Aryl-quinoline-4-carboxylic Acids
This protocol is adapted from a robust, modified Doebner reaction that is effective for a range of anilines and aldehydes.
Materials:
-
4-Bromoaniline
-
Appropriate 4-alkylbenzaldehyde (e.g., 4-ethylbenzaldehyde, 4-propylbenzaldehyde)
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 4-bromoaniline (1.0 eq) and the 4-alkylbenzaldehyde (1.1 eq) in acetonitrile.
-
Catalyst Addition: At room temperature, add BF₃·OEt₂ (0.5 eq) to the stirred solution.
-
Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour.
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.8 eq) in acetonitrile. Add this solution dropwise to the heated reaction mixture over 10-15 minutes.
-
Reaction: Maintain the reaction at 65 °C and stir for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) and wash with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer again with EtOAc.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 2-(4-alkylphenyl)-6-bromoquinoline-4-carboxylic acid.
Analogs of this compound
Analogs are compounds that are structurally similar but not necessarily in a systematically incremental way like homologs. The exploration of analogs is crucial for understanding the broader SAR and for optimizing properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
Modifications at the C-2 Phenyl Ring
-
Electronic Effects: Introducing electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃, -Cl) groups can modulate the electronic character of the ring and its interaction with the target.
-
Steric Effects: Varying the position of substituents (ortho, meta, para) can probe steric constraints within the binding pocket.
-
Scaffold Hopping: Replacing the phenyl ring entirely with other aromatic or heteroaromatic systems (e.g., pyridine, furan) is a common strategy to discover novel interactions and improve properties like solubility.[2]
Modifications at the Quinoline Core
-
Position 6: While our core molecule has a bromine, other halogens (Cl, F) or small alkyl groups could be explored.
-
Other Positions (C-5, C-7, C-8): Substitution at these positions can influence the overall electronics and lipophilicity of the molecule, which can impact both target binding and pharmacokinetic properties.[6]
Representative Analogs and Their Significance
| Analog Structure | Modification | Rationale / Implication |
| 6-Bromo-2-(pyridin-4-yl )quinoline-4-carboxylic acid | Phenyl to Pyridyl | Introduces a nitrogen atom, potentially forming new hydrogen bonds and improving solubility.[2] |
| 6-Bromo-2-(4-methoxyphenyl )quinoline-4-carboxylic acid | Isopropyl to Methoxy | Explores the effect of an electron-donating group and alters the hydrophobic character. |
| 7-Fluoro -2-(4-isopropylphenyl)quinoline-4-carboxylic acid | 6-Bromo to 7-Fluoro | Shifts the position and nature of the halogen to probe different regions of the binding site. |
| 6-Bromo-2-(4-isopropylphenyl)-3-methyl -quinoline-4-carboxylic acid | Addition of C-3 Methyl | The addition of a methyl group at the C-3 position can introduce steric hindrance that may affect the orientation of the C-2 aryl group, potentially improving potency as seen in some analogs.[5] |
The synthesis of these analogs generally follows the same Doebner or Pfitzinger reaction pathways, utilizing the appropriately substituted anilines or aldehydes as starting materials.
Conclusion and Future Directions
This compound represents a highly adaptable and potent chemical scaffold. Its mechanism of action through the inhibition of hDHODH provides a solid foundation for the rational design of new anticancer agents.
The exploration of homologs by varying the C-2 aryl alkyl substituent allows for the systematic optimization of hydrophobic interactions within the enzyme's active site. The synthesis and evaluation of a complete series (ethyl, propyl, butyl, etc.) is a critical next step to precisely map this interaction space.
The investigation of diverse analogs opens avenues for improving pharmacokinetic properties, exploring alternative binding modes, and potentially discovering activity against other targets. Future work should focus on a multi-parameter optimization approach, balancing potency with crucial drug-like properties such as solubility, metabolic stability, and oral bioavailability. The synthetic protocols and SAR principles detailed in this guide provide a robust framework for these future drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physchemres.org [physchemres.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Investigation of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid in Cell Culture
Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acid Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Among these, quinoline-4-carboxylic acid derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential as anticancer agents.[1][3] These compounds have been reported to exert their effects through various mechanisms, including the inhibition of critical cellular enzymes such as histone deacetylases (HDACs) and sirtuins (SIRTs), which are key regulators of gene expression and cellular metabolism.[4][5] The structural versatility of the quinoline-4-carboxylic acid core allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties to target specific cellular pathways. This document provides a detailed guide for the initial in vitro characterization of a novel derivative, 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid , in a cell culture setting.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈BrNO₂ | Inferred |
| Molecular Weight | 396.27 g/mol | Inferred |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in DMSO, DMF, and ethanol | [6] |
| Storage | Store at -20°C for long-term stability | General lab practice |
Proposed Mechanism of Action
Based on the current literature for structurally related quinoline-4-carboxylic acid derivatives, a plausible hypothesis for the mechanism of action of this compound is the inhibition of a key signaling pathway involved in cancer cell proliferation and survival. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a critical kinase or a transcriptional regulator, leading to cell cycle arrest and apoptosis. The following protocols are designed to test this hypothesis.
Caption: Proposed inhibitory action on a generic signaling pathway.
PART 1: Compound Handling and Preparation
1.1. Safety Precautions
Researchers should consult the Safety Data Sheet (SDS) for detailed handling and safety information.[7][8][9] As a general precaution for a novel compound with an unknown toxicological profile:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
1.2. Preparation of Stock Solutions
The solubility of quinoline-4-carboxylic acid derivatives is generally good in organic solvents like DMSO.[6]
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Protocol:
-
Aseptically weigh out a precise amount of the compound (e.g., 5 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
PART 2: Cell-Based Assays
2.1. Cell Line Selection and Maintenance
Based on the reported activity of similar quinoline derivatives against various cancer types, a panel of cell lines is recommended for initial screening.[1][2]
-
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HeLa: Human cervical cancer
-
K-562: Human chronic myelogenous leukemia
-
-
Culture Conditions:
-
Maintain cells in the recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
-
2.2. Workflow for In Vitro Evaluation
Caption: A generalized workflow for initial compound screening.
2.3. Protocol: Cell Viability (MTT) Assay
This assay will determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cultured cancer cells
-
96-well cell culture plates
-
Complete growth medium
-
Compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2.4. Protocol: Cell Cycle Analysis
This protocol will determine if the compound induces cell cycle arrest.
-
Materials:
-
Cultured cancer cells
-
6-well cell culture plates
-
Compound at 1x and 2x the determined IC50
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
2.5. Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay will determine if the compound induces programmed cell death.
-
Materials:
-
Cultured cancer cells
-
6-well cell culture plates
-
Compound at 1x and 2x the determined IC50
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation and Next Steps
The initial screening will provide valuable information on the cytotoxic and cytostatic effects of this compound.
| Assay | Expected Outcome | Interpretation |
| MTT Assay | Dose-dependent decrease in cell viability | Determination of IC50 for subsequent experiments |
| Cell Cycle Analysis | Accumulation of cells in a specific phase (e.g., G1, G2/M) | Indicates interference with cell cycle progression |
| Apoptosis Assay | Increase in Annexin V positive cells | Suggests induction of programmed cell death |
Should the compound show significant activity, further studies could include Western blotting to probe for changes in key signaling proteins, target engagement assays to confirm interaction with the hypothesized target, and in vivo studies in animal models.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. aaronchem.com [aaronchem.com]
Application Notes and Protocols for 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid: A Research Chemical for Anticancer and Anti-inflammatory Investigations
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery
The quinoline-4-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1] This heterocyclic system is particularly noted for its prevalence in compounds exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The versatility of the quinoline ring allows for substitutions at multiple positions, enabling the fine-tuning of a compound's biological and pharmacokinetic profiles.
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a specific derivative within this class. Its structure combines several key features that suggest its potential as a valuable research tool:
-
The 2-Aryl-Quinoline-4-Carboxylic Acid Core: This fundamental structure is frequently associated with a range of biological activities, including the inhibition of various enzymes and interference with cellular signaling pathways.[4][5]
-
6-Bromo Substitution: Halogenation, particularly bromination, at the 6-position of the quinoline ring has been shown in related compounds to enhance cytotoxic and other biological activities.[1][2]
-
2-(4-isopropylphenyl) Group: The presence of an aryl group at the 2-position is a common feature in this class of compounds. The isopropyl substituent on the phenyl ring increases lipophilicity, which may influence cell membrane permeability and interaction with hydrophobic pockets of target proteins.
-
4-Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and can be involved in coordinating with metal ions, which is a potential mechanism for the activity of some quinoline derivatives.[6]
This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a research chemical, with a primary focus on its extrapolated applications in cancer and inflammation research based on the activities of structurally related compounds.
Synthesis of this compound
This compound can be synthesized via the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[7][8]
Protocol: Doebner Synthesis
-
Reactants:
-
4-Bromoaniline
-
4-Isopropylbenzaldehyde
-
Pyruvic acid
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve 4-bromoaniline (1 equivalent) and 4-isopropylbenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add pyruvic acid (1 equivalent) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application I: Anticancer Research
Derivatives of 2-aryl-quinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases and histone deacetylases (HDACs), induction of apoptosis, and cell cycle arrest.[2][9]
Evaluation of Cytotoxicity
A primary step in assessing the anticancer potential of a compound is to determine its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[1]
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
| Cancer Cell Line | Putative IC₅₀ (µM) |
| MCF-7 (Breast) | 5 - 20 |
| A549 (Lung) | 10 - 50 |
| HCT116 (Colon) | 8 - 30 |
| This table presents hypothetical IC₅₀ values based on data for structurally related compounds. |
Investigation of Mechanism of Action: Kinase Inhibition
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, PI3K/mTOR, and Pim-1 kinase.[10][11][12] An in vitro kinase assay can be used to screen for the inhibitory activity of this compound against a panel of kinases.
Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Assay)
-
Reagents and Materials:
-
Recombinant kinase of interest (e.g., Pim-1, EGFR)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase assay buffer in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Investigation of Mechanism of Action: Cell Cycle Analysis
Anticancer compounds often induce cell cycle arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the cell cycle distribution of a cell population.[9][13]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[14]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Application II: Anti-inflammatory Research
Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.[6] A common in vitro model to assess anti-inflammatory activity is the lipopolysaccharide (LPS)-stimulated macrophage model, which measures the inhibition of pro-inflammatory cytokine production.
Caption: Potential inhibition of the LPS-induced TNF-α pathway.
Protocol: Inhibition of LPS-Induced TNF-α Production in Macrophages
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80-90% confluency.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
-
LPS Stimulation:
-
Sample Collection and Analysis:
-
For Protein Analysis: Collect the cell culture supernatant. Measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.
-
For mRNA Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of TNF-α mRNA, using a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production or expression at each concentration of the compound compared to the vehicle control.
-
Determine the IC₅₀ value for the inhibition of TNF-α.
-
Conclusion and Future Directions
This compound, as a member of the pharmacologically significant quinoline-4-carboxylic acid class, presents a promising scaffold for investigation in drug discovery. The protocols outlined in this document provide a foundational framework for exploring its potential anticancer and anti-inflammatory activities. Further research could delve into more specific mechanisms, such as its effects on other kinase families, its potential as an HDAC inhibitor, and its in vivo efficacy in animal models of cancer and inflammation. The structural features of this compound warrant a thorough investigation to unlock its full potential as a valuable tool for chemical biology and drug development research.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. abcam.cn [abcam.cn]
- 7. benchchem.com [benchchem.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: Quinoline-4-carboxylic acids represent a versatile and privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1][2][3] The subject of this guide, 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, is a novel derivative whose in vivo characteristics are yet to be fully elucidated. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, designed for researchers in pharmacology, drug discovery, and translational medicine. The protocols herein are structured to first establish a foundational pharmacokinetic and safety profile, followed by an exploratory assessment of efficacy in a relevant disease model. The experimental designs prioritize scientific rigor, ethical considerations, and reproducibility, adhering to best practices in preclinical research.[4][5]
Pillar 1: Foundational In Vivo Characterization
A thorough understanding of a compound's behavior within a living system is paramount before embarking on efficacy studies. This initial phase focuses on determining the pharmacokinetic (PK) profile and establishing a preliminary safety and tolerability window.
A significant hurdle for many carboxylic acid-containing compounds is poor aqueous solubility, which can hinder bioavailability.[6] An appropriate formulation is critical for achieving consistent and predictable systemic exposure in animal models.
Protocol 1: Vehicle Screening and Formulation Preparation
-
Solubility Assessment: Begin by assessing the solubility of this compound in a panel of pharmaceutically acceptable vehicles. A suggested starting panel is presented in Table 1.
-
Vehicle Selection: Choose a vehicle that provides complete solubilization at the desired concentration. If a simple solution is not achievable, consider co-solvents, surfactants, or complexation agents like cyclodextrins.[7] For early-stage studies, a solution is preferable to a suspension to minimize variability.
-
pH Adjustment: For aqueous-based vehicles, carefully adjust the pH to aid dissolution. However, be mindful of potential compound degradation and physiological compatibility.
-
Stability Testing: Once a lead vehicle is identified, assess the short-term stability of the formulation at room temperature and under refrigeration to ensure dosing consistency throughout the study.
-
Final Preparation: On each day of dosing, prepare the formulation fresh and ensure complete dissolution before administration.
| Vehicle Component | Rationale |
| Saline (0.9% NaCl) | Standard aqueous vehicle for soluble compounds. |
| PBS (Phosphate-Buffered Saline) | Buffered aqueous vehicle, maintains physiological pH. |
| 5% DMSO / 95% Saline | Use of a small amount of a strong organic solvent to aid solubility. |
| 10% Solutol HS 15 / 90% Water | Non-ionic solubilizer and emulsifying agent. |
| 20% Hydroxypropyl-β-cyclodextrin | Complexation agent to enhance solubility of hydrophobic molecules.[7] |
Table 1: Suggested Vehicle Screening Panel
The objective of the initial PK study is to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. This data is essential for designing rational dosing schedules for subsequent efficacy and toxicology studies.[8]
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Utilize male C57BL/6 mice, 8-10 weeks of age. This strain is widely used and has a well-characterized physiology.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the 3Rs principles (Replacement, Reduction, and Refinement).[9][10][11]
-
Study Design:
-
Group 1 (Intravenous, IV): n=3-4 mice per time point. Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein. This group provides data on clearance, volume of distribution, and terminal half-life.
-
Group 2 (Oral, PO): n=3-4 mice per time point. Administer a single oral gavage dose (e.g., 10 mg/kg). This group allows for the determination of oral bioavailability (F%).
-
-
Blood Sampling: Collect sparse blood samples (e.g., 25-50 µL) from a consistent site (e.g., saphenous vein) at predefined time points. A typical sampling schedule is presented in Table 2.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software.
| Route | Time Points (post-dose) |
| IV | 2 min, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h |
| PO | 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h |
Table 2: Suggested Blood Sampling Schedule for PK Study
Caption: Workflow for the single-dose pharmacokinetic study.
This study aims to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity following a single administration of the compound.
Protocol 3: Dose Range Finding Study in Mice
-
Animal Model: Utilize male and female Swiss Webster mice, 8-10 weeks of age, to assess for any sex-based differences in toxicity.
-
Study Design: Administer single, escalating doses of the compound via the intended route for efficacy studies (e.g., oral gavage). Start with a dose approximately 3-5 times the projected efficacious dose (if known) or based on PK data.
-
Dose Escalation: Employ a modified up-and-down procedure. For example, start with 3 mice at a given dose. If no adverse effects are seen, escalate the dose in the next cohort. If adverse effects are observed, de-escalate the dose.
-
Clinical Observations: Monitor animals closely for the first 4 hours post-dose, and then daily for 7-14 days. Record clinical signs of toxicity, changes in body weight, and any mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity. This information is crucial for selecting dose levels for efficacy studies.
Pillar 2: Exploratory Efficacy Evaluation
Based on the broad anti-inflammatory and anticancer activities reported for quinoline-4-carboxylic acid derivatives, a logical next step is to screen for efficacy in a relevant in vivo model.[12][13] An acute inflammation model is often a cost-effective and rapid way to obtain initial efficacy data.
The xylene-induced ear edema model in mice is a well-established and reproducible assay for evaluating the topical or systemic activity of anti-inflammatory agents.[14] Xylene acts as an irritant, inducing vasodilation and increased vascular permeability, leading to fluid accumulation (edema).
Caption: Postulated mechanism of xylene-induced inflammation.
-
Animal Model: Male BALB/c mice, 6-8 weeks of age.
-
Study Groups:
-
Group 1 (Vehicle Control): n=8 mice. Administer the selected vehicle.
-
Group 2 (Positive Control): n=8 mice. Administer a known anti-inflammatory drug, such as Diclofenac (5 mg/kg, IP).[14]
-
Groups 3-5 (Test Compound): n=8 mice per group. Administer this compound at three dose levels (e.g., 10, 30, and 100 mg/kg, PO), selected based on PK and tolerability data.
-
-
Experimental Procedure:
-
Administer the test compound or controls systemically (e.g., PO or IP) 30-60 minutes prior to the inflammatory challenge.
-
Apply a fixed volume (e.g., 20 µL) of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.
-
After a set time (e.g., 2 hours), humanely euthanize the mice.
-
Using a standard-sized biopsy punch (e.g., 4-5 mm), collect a disc from both the right (treated) and left (control) ears.
-
Weigh the ear punches immediately.
-
-
Data Analysis:
-
Calculate the degree of edema for each animal: Edema = Weight of right ear punch - Weight of left ear punch.
-
Calculate the percentage inhibition of edema for each treated group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare treated groups to the vehicle control.
-
Pillar 3: Trustworthiness and Rigor
To ensure the validity and reproducibility of the in vivo data, several key principles of experimental design must be implemented.[4][15]
-
Randomization: Animals should be randomly assigned to treatment groups to prevent selection bias.[15]
-
Blinding: Whenever possible, the investigator should be blinded to the treatment allocation during dosing, data collection, and analysis to minimize unconscious bias.[5][15]
-
Sample Size Calculation: The number of animals per group should be determined by a power analysis based on expected effect size and variability to ensure statistically meaningful results.[4]
-
Controls: The inclusion of both vehicle and positive controls is essential for validating the assay and interpreting the results of the test compound.[15]
By following these detailed protocols and principles of robust experimental design, researchers can generate high-quality, reliable in vivo data to characterize the pharmacokinetic, safety, and efficacy profile of this compound, thereby guiding its future development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ichor.bio [ichor.bio]
- 5. network.febs.org [network.febs.org]
- 6. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 9. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
- 11. Regulations: Animal Testing for Drug Development? | St. Hope Rx [myofferinghoperx.org]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tackling In Vivo Experimental Design [modernvivo.com]
Application Note: Preparation of High-Concentration Stock Solutions of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic Acid
Abstract
This technical guide provides a detailed, field-proven protocol for the preparation, storage, and handling of stock solutions of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid. Due to the compound's predicted low aqueous solubility, establishing a reliable method for creating a concentrated, stable stock solution is critical for ensuring accuracy and reproducibility in downstream biological and chemical assays. This document outlines the chemical principles behind solvent selection and provides a step-by-step methodology for solubilization in dimethyl sulfoxide (DMSO), along with best practices for long-term storage and troubleshooting common issues such as precipitation.
Introduction and Compound Characterization
This compound is a complex heterocyclic molecule belonging to the quinoline carboxylic acid class. Compounds in this family are subjects of interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] The successful evaluation of this compound in any experimental system—be it cell-based assays, enzymatic screens, or analytical chemistry—begins with proper and consistent sample preparation.
The molecular structure, characterized by a bulky, lipophilic isopropylphenyl group and a halogenated quinoline core, strongly suggests that the compound is poorly soluble in aqueous solutions. The presence of the carboxylic acid moiety provides a site for hydrogen bonding but is generally insufficient to overcome the hydrophobicity of the overall structure at neutral pH. Therefore, a common and effective strategy is to first prepare a high-concentration stock solution in a suitable organic solvent, which can then be accurately diluted into aqueous assay buffers.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 438531-43-2 | [3] |
| Molecular Formula | C₂₀H₁₆BrNO₂ | Calculated |
| Molecular Weight | 398.25 g/mol | Calculated |
| Predicted Solubility | Poor in water; Soluble in polar aprotic solvents like DMSO, DMF. | Inferred from Structure |
| Physical Form | Solid (predicted) | --- |
Principles of Solubilization and Solvent Selection
2.1. The Rationale for Using an Organic Solvent
For compounds that are practically insoluble in aqueous media, direct preparation of a working solution in a physiological buffer is often impossible and leads to inconsistent results. The standard and recommended approach is to first create a highly concentrated stock solution in a non-aqueous solvent that can fully dissolve the compound.[2] This concentrated stock can then be serially diluted into the final aqueous medium for the experiment.
2.2. Why Dimethyl Sulfoxide (DMSO) is the Recommended Solvent
Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of a vast majority of research compounds for several key reasons:
-
Exceptional Solvating Power: As a polar aprotic solvent, DMSO is highly effective at dissolving a wide range of both polar and non-polar organic molecules.[4]
-
Miscibility with Water: DMSO is miscible with water in all proportions, which facilitates the dilution of the stock solution into aqueous assay buffers.
-
Low Volatility: Compared to other organic solvents like acetone or methanol, DMSO has a very low vapor pressure, minimizing solvent evaporation and changes in stock concentration over time.
-
Established Compatibility: It is widely used in biological assays, and its effects are well-characterized. For most cell-based assays, a final DMSO concentration of less than 0.5% is considered non-toxic and has minimal off-target effects.[5][6]
It is crucial to use high-purity, anhydrous (or low-water content) DMSO for stock preparation, as it is hygroscopic and can absorb moisture from the air, which may impact compound solubility and stability.[7][8]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution, a common starting concentration for many research applications.
3.1. Materials and Equipment
-
This compound (solid powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials for storage
-
Calibrated micropipettes (P1000, P200)
-
Vortex mixer
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves (butyl rubber or double-layered nitrile gloves are recommended when handling DMSO).[9]
3.2. Procedural Workflow
The overall process for preparing the stock solution is summarized in the workflow diagram below.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 438531-43-2 CAS MSDS (6-BROMO-2-(4-ISOPROPYL-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 8. quora.com [quora.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for High-Throughput Screening of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications.[1] First isolated in the 19th century, this heterocyclic system has been extensively explored, leading to the development of agents with anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline ring allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles to engage with various biological targets.[2] Derivatives of this core have shown activity against enzymes crucial in disease pathways, such as histone deacetylases (HDACs), sirtuins (SIRTs), and protein kinases.[2][3][4]
This application note provides a comprehensive guide for the utilization of a specific derivative, 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, in a high-throughput screening (HTS) campaign. Given the known activities of related quinoline compounds, a plausible HTS strategy involves a primary biochemical screen against a therapeutically relevant enzyme class, such as a protein kinase, followed by secondary cell-based assays to confirm on-target activity and assess cellular effects. This document will detail the methodologies for a robust HTS workflow, from initial assay development to hit validation, providing researchers with the necessary protocols to effectively screen this compound and similar molecules.
High-Throughput Screening Workflow
A successful HTS campaign requires a systematic approach to identify and validate active compounds.[5][6] The workflow for screening this compound is designed as a multi-stage process to minimize false positives and negatives, and to provide a comprehensive understanding of the compound's biological activity.[7][8]
Caption: A generalized workflow for a high-throughput screening campaign.
Part 1: Primary Biochemical Screening - Kinase Inhibition Assay
For the primary screen, a fluorescence polarization (FP) based kinase inhibition assay is a robust and homogenous method suitable for HTS.[9][10][11] This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of a kinase by a competing inhibitor.
Principle of the Fluorescence Polarization Assay
A small fluorescent molecule (tracer) bound to a larger protein (kinase) tumbles slowly in solution, resulting in a high degree of fluorescence polarization when excited with polarized light.[9][12] If a test compound displaces the tracer from the kinase's active site, the unbound tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.[11] This change in polarization is directly proportional to the inhibitory activity of the test compound.
Caption: The principle of a competitive fluorescence polarization assay.
Protocol: Kinase Inhibition FP Assay
This protocol is designed for a 384-well plate format, common in HTS.[13]
Materials:
-
Kinase: Recombinant protein kinase of interest (e.g., a tyrosine kinase implicated in cancer).
-
Fluorescent Tracer: A kinase-specific fluorescently labeled ATP-competitive ligand.
-
Assay Buffer: Kinase-specific buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test Compound: this compound dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: DMSO.
-
Microplates: Low-volume, black, flat-bottom 384-well polystyrene plates.[13]
-
Plate Reader: Equipped with fluorescence polarization optics.
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler or a tip-based system, dispense a small volume (e.g., 50 nL) of the test compound, positive control, and negative control (DMSO) into the appropriate wells of the 384-well plate. This is typically done to achieve a final screening concentration of 10 µM with a final DMSO concentration of ≤1%.
-
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X fluorescent tracer solution in assay buffer.
-
The optimal concentrations of kinase and tracer should be predetermined during assay development to achieve a robust assay window.
-
-
Assay Execution:
-
Add 10 µL of the 2X kinase solution to each well containing the pre-spotted compounds.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure the compound is mixed with the kinase solution.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow for compound-kinase binding.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Centrifuge the plate again.
-
Incubate for another predetermined time (e.g., 60-120 minutes) at room temperature to reach binding equilibrium.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.[13]
-
Data Analysis and Hit Identification
The primary goal of HTS data analysis is to identify "hits" - compounds that exhibit a desired level of activity.[5][7][8]
-
Calculate Percent Inhibition:
-
The percent inhibition for each well is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])
-
FP_sample: FP value of the test compound well.
-
FP_max: Average FP of the negative control (DMSO) wells.
-
FP_min: Average FP of the positive control wells.
-
-
-
Quality Control:
-
The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[7] Z' = 1 - [(3 * (SD_max + SD_min)) / |Avg_max - Avg_min|]
-
SD_max and SD_min: Standard deviations of the high and low controls.
-
Avg_max and Avg_min: Averages of the high and low controls.
-
-
An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[7]
-
-
Hit Selection:
-
A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample population or a fixed percentage of inhibition.[14] For example, compounds exhibiting >50% inhibition or a Z-score > 3 may be selected as primary hits.
-
| Parameter | Typical Value | Reference |
| Plate Format | 384-well | [13] |
| Final Assay Volume | 20 µL | |
| Compound Concentration | 10 µM | [7] |
| Final DMSO Concentration | ≤1% | [7] |
| Z'-factor | > 0.5 | [7] |
| Hit Threshold | >50% Inhibition |
Part 2: Secondary Screening - Cellular Assays
Hits identified in the primary biochemical screen require further validation in a more physiologically relevant context.[15][16][17] Secondary assays aim to confirm the compound's activity in a cellular environment and rule out non-specific effects.
Protocol: Cell Viability/Cytotoxicity Assay
It is crucial to assess whether the observed activity of the compound is due to specific target inhibition or general cytotoxicity.
Materials:
-
Cell Line: A cancer cell line known to be dependent on the kinase target (e.g., a lung cancer cell line for an EGFR kinase inhibitor).
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Assay Reagent: A luminescence-based cell viability reagent (e.g., CellTiter-Glo®) or a colorimetric reagent (e.g., MTT).
-
Microplates: White, flat-bottom 96- or 384-well plates for luminescence; clear plates for colorimetric assays.
Procedure:
-
Cell Seeding:
-
Seed the cells into the microplates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with a range of compound concentrations and incubate for a specified period (e.g., 72 hours).
-
-
Assay Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Plot the cell viability data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol: Target Engagement/Pathway Modulation Assay
This assay confirms that the compound interacts with its intended target within the cell and modulates downstream signaling.
Materials:
-
Cell Line: The same cell line used in the cytotoxicity assay.
-
Antibodies: Primary antibodies specific for the phosphorylated form of the kinase target and a downstream substrate, as well as a total protein antibody for normalization.
-
Lysis Buffer: To extract cellular proteins.
-
Detection System: An imaging-based system (e.g., In-Cell Western™, High-Content Imaging) or a plate-based immunoassay (e.g., ELISA).
Procedure:
-
Cell Treatment:
-
Seed and treat cells with the compound as described for the cytotoxicity assay, but for a shorter duration (e.g., 1-4 hours) to observe acute signaling changes.
-
-
Cell Lysis and Staining:
-
Lyse the cells and perform the immunoassay according to the specific protocol for the chosen detection method. This typically involves incubating with primary and fluorescently labeled secondary antibodies.
-
-
Data Acquisition and Analysis:
-
Quantify the levels of the phosphorylated target protein relative to the total protein.
-
A dose-dependent decrease in the phosphorylation of the target or its substrate indicates successful target engagement and pathway modulation.
-
Compound Management and Integrity
The reliability of HTS data is highly dependent on the proper management and integrity of the compound library.[18][19]
-
Storage: this compound should be stored as a frozen DMSO stock at -20°C or -80°C in sealed plates to prevent degradation and evaporation.[20]
-
Solubility: Ensure the compound is fully solubilized in DMSO before plating. Poor solubility can lead to inaccurate concentration determination and false negatives.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions to prevent compound precipitation and degradation.[19]
-
Purity: The purity of the compound should be confirmed by analytical methods such as LC-MS and NMR before initiating a screening campaign.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential.[1][2] The protocols outlined in this application note provide a robust framework for evaluating its biological activity in a high-throughput screening setting. By employing a multi-stage screening cascade, from a primary biochemical assay to secondary cellular assays, researchers can confidently identify and validate the activity of this compound, paving the way for further lead optimization and drug development efforts. The principles and methodologies described herein are broadly applicable to the screening of other novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. academic.oup.com [academic.oup.com]
- 15. marinbio.com [marinbio.com]
- 16. lifescienceglobal.com [lifescienceglobal.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gmpplastic.com [gmpplastic.com]
Application Notes & Protocols: Biochemical Assay for Determining the Inhibitory Activity of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Introduction: Targeting a Key Metabolic Enzyme
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid belongs to a class of compounds, quinoline-4-carboxylic acid derivatives, which have garnered significant interest in drug discovery.[1][2][3] Structure-activity relationship (SAR) studies have identified this chemical scaffold as a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[4][5] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[6][7][8] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a compelling therapeutic target for cancers and autoimmune diseases.[6][9]
These application notes provide a comprehensive, field-proven protocol for determining the inhibitory activity of this compound against human DHODH. The described biochemical assay is a robust, spectrophotometric method suitable for primary screening and detailed kinetic analysis of DHODH inhibitors.
Scientific Principle of the DHODH Inhibition Assay
The enzymatic activity of DHODH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the enzyme's natural substrate, dihydroorotate.[6][10][11] In this reaction, DHODH catalyzes the transfer of electrons from dihydroorotate to Coenzyme Q10 (CoQ10), which in turn reduces DCIP. The oxidized form of DCIP is blue, with a maximum absorbance around 600-650 nm. Upon reduction, it becomes colorless. The rate of decrease in absorbance at this wavelength is directly proportional to the DHODH enzymatic activity.[10][12] By measuring this rate in the presence of varying concentrations of this compound, its inhibitory potency (typically expressed as the IC50 value) can be accurately determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH, and the general workflow for the biochemical inhibition assay.
Caption: The role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition.
Caption: Generalized workflow for the biochemical DHODH inhibition assay.
Materials and Reagents
Equipment
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer capable of kinetic readings at 600-650 nm
-
Multichannel pipette
-
Standard laboratory pipettes and sterile tips
-
Reagent reservoirs
Reagents
-
Recombinant human DHODH (N-terminal His-tagged with transmembrane domain deletion is recommended for solubility)[12]
-
This compound (Test Compound)
-
Brequinar or A771726 (Positive Control Inhibitor)[11]
-
L-Dihydroorotic acid (DHO), substrate
-
2,6-dichloroindophenol (DCIP), electron acceptor
-
Coenzyme Q10 (CoQ10), electron carrier
-
Dimethyl sulfoxide (DMSO), for dissolving compounds
-
Triton X-100
-
Potassium chloride (KCl)
-
Tris base
-
Hydrochloric acid (HCl) for pH adjustment
-
Ultrapure water
Buffer and Solution Preparation
-
Assay Buffer (50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0):
-
To prepare 1 L: Dissolve 6.057 g of Tris base and 11.18 g of KCl in ~900 mL of ultrapure water.
-
Add 5 mL of 10% Triton X-100 stock solution.
-
Adjust the pH to 8.0 with HCl.
-
Bring the final volume to 1 L with ultrapure water. Filter and store at 4°C.
-
-
10 mM DHO Stock: Prepare in Assay Buffer.
-
2.5 mM DCIP Stock: Prepare in Assay Buffer.
-
10 mM CoQ10 Stock: Prepare in DMSO.
-
10 mM Test Compound Stock: Dissolve this compound (MW: 386.24 g/mol ) in DMSO.
-
1 mM Positive Control Stock: Prepare Brequinar or A771726 in DMSO.
Detailed Experimental Protocol
This protocol is optimized for a 200 µL final reaction volume in a 96-well plate format.
Step 1: Compound Plate Preparation
-
Create a serial dilution of the 10 mM Test Compound stock in DMSO. A common starting point is a 10-point, 3-fold serial dilution.
-
In a 96-well plate (the "Compound Plate"), add 2 µL of each compound dilution.
-
For control wells, add 2 µL of DMSO (for 0% inhibition/maximum activity) and 2 µL of the positive control inhibitor serial dilutions.
Step 2: Enzyme Incubation
-
Dilute the recombinant human DHODH enzyme in Assay Buffer to a working concentration (e.g., 20 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Add 178 µL of the diluted DHODH enzyme solution to each well of the Compound Plate.
-
Mix gently by tapping the plate.
-
Incubate the plate at 25°C for 30 minutes to allow for the binding of the inhibitor to the enzyme.[6][12]
Step 3: Reaction Initiation and Measurement
-
During the enzyme incubation, prepare the Reaction Mix in Assay Buffer. For each 20 µL to be added, the mix should contain DHO, DCIP, and CoQ10 to achieve the desired final concentrations in the 200 µL reaction volume.
| Reagent | Stock Conc. | Final Conc. in 200 µL | Volume per 20 µL Mix |
| DHO | 10 mM | 500 µM | 1 µL |
| DCIP | 2.5 mM | 200 µM | 1.6 µL |
| CoQ10 | 10 mM | 100 µM | 0.2 µL |
| Assay Buffer | - | - | 17.2 µL |
-
Set the microplate reader to perform a kinetic read at 600 nm (or an appropriate wavelength between 600-650 nm) at 25°C, taking a measurement every 30 seconds for 15 minutes.[6]
-
Initiate the reaction by adding 20 µL of the Reaction Mix to each well using a multichannel pipette.
-
Immediately place the plate in the spectrophotometer and begin the kinetic measurement.
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Percentage Inhibition: Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO)) Where Rate_inhibitor is the rate in the presence of the test compound and Rate_DMSO is the average rate of the DMSO-only (0% inhibition) control wells.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Data Presentation: Example IC50 Determination
The following table provides a template for summarizing quantitative data for DHODH inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| 6-Bromo-2-(4-isopropylphenyl) quinoline-4-carboxylic acid | Human DHODH | (To be determined) | N/A |
| Brequinar | Human DHODH | ~20 | [6] |
| A771726 (Teriflunomide) | Human DHODH | 24.5 - 773 | [6][11] |
| H-006 | Human DHODH | 3.8 | [11] |
Self-Validating Systems: Controls and Troubleshooting
A robust assay relies on appropriate controls for validation.
-
Negative Control (0% Inhibition): Wells containing DMSO instead of the inhibitor. This represents the maximum enzyme activity.
-
Positive Control (100% Inhibition): Wells containing a known potent DHODH inhibitor (e.g., Brequinar) at a concentration >10x its IC50. This defines the baseline of a fully inhibited reaction.
-
No Enzyme Control: Wells containing all reaction components except the DHODH enzyme. The rate of absorbance change should be negligible.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inaccurate pipetting; improper mixing. | Calibrate pipettes; ensure thorough mixing after each addition. |
| Low signal or slow reaction rate | Insufficient enzyme concentration; degraded reagents. | Optimize enzyme concentration; use fresh DHO and DCIP solutions. |
| Non-linear reaction curves | Substrate depletion; enzyme instability. | Reduce enzyme concentration or measurement time; ensure Assay Buffer conditions are optimal. |
| High background in "no enzyme" control | Spontaneous reduction of DCIP. | Prepare DCIP solution fresh daily; protect from light. |
Conclusion
This application note details a reliable and reproducible biochemical assay for characterizing the inhibitory activity of this compound against dihydroorotate dehydrogenase. By adhering to this protocol, researchers can obtain accurate IC50 values, enabling the quantitative comparison of this compound with other known inhibitors and facilitating its further development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Pfitzinger reaction for quinoline-4-carboxylic acid synthesis
An In-Depth Guide to the Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis
Introduction: The Enduring Relevance of a Classic Reaction
First discovered by Wilhelm Pfitzinger in 1886, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a cornerstone of heterocyclic chemistry.[1][2][3] It provides a direct and versatile pathway for the synthesis of substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4]
The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and antimalarial properties.[4][5][6] This makes the Pfitzinger reaction a highly relevant and powerful tool for researchers, scientists, and professionals in drug discovery and development, enabling the creation of diverse molecular libraries for therapeutic screening.[5] This guide offers a senior scientist's perspective on the reaction, blending mechanistic understanding with practical, field-proven protocols and insights.
The Reaction Mechanism: A Stepwise Annulation
The elegance of the Pfitzinger reaction lies in its sequential transformation of a five-membered ring into a six-membered aromatic system. The process is initiated by a strong base, typically potassium or sodium hydroxide, and proceeds through several distinct steps.[1][7]
-
Base-Catalyzed Ring Opening: The reaction begins with the hydrolytic cleavage of the amide bond within the isatin molecule by the hydroxide base. This opens the five-membered ring to form the salt of a keto-acid intermediate, 2-aminophenylglyoxylic acid (isatinic acid).[1][3][4] While this intermediate can be isolated, it is almost always generated in situ.[1][3]
-
Condensation and Imine Formation: The primary amine of the opened isatin intermediate then undergoes a condensation reaction with the carbonyl group of the second reactant (an aldehyde or ketone). This step forms a Schiff base, or imine.[1][3][8]
-
Tautomerization: The imine intermediate tautomerizes to its more thermodynamically stable enamine form.[1][4] This step is crucial as it positions the nucleophilic carbon for the subsequent cyclization.
-
Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine's α-carbon attacks the ketone carbonyl within the same molecule. This forms a new six-membered ring. The resulting intermediate readily dehydrates to eliminate a molecule of water, leading to the formation of the stable, aromatic quinoline ring system.[1][3][4]
Caption: Key stages of the Pfitzinger reaction mechanism.
Application Notes: From Theory to Practice
Causality Behind Experimental Choices
The classical Pfitzinger reaction is robust but suffers from drawbacks like harsh conditions, long reaction times, and the potential for side reactions.[9] Understanding the causality behind these issues is key to optimizing the protocol.
-
The Role of the Base: A strong base is non-negotiable as it is required to hydrolyze the highly stable amide bond of isatin.[7] However, this same strong base can promote self-condensation of the carbonyl reactant or isatin itself, leading to tar formation.[10]
-
Field Insight: A critical optimization involves the order of addition. Pre-dissolving the isatin in the basic solution for a period before adding the carbonyl compound ensures the complete formation of the isatinate salt.[10][11] This minimizes the concentration of free isatin available for undesired side reactions.
-
-
Substrate Scope: The reaction's versatility stems from the wide variety of isatins and carbonyl compounds that can be employed.
-
Isatins: Electron-donating or withdrawing groups on the isatin ring are generally well-tolerated, allowing for the synthesis of quinolines with diverse functionalities at the 5, 6, and 7-positions.[12]
-
Carbonyl Compounds: Both aldehydes and ketones with at least one α-methylene group are suitable. Asymmetrical ketones can sometimes lead to mixtures of regioisomers, although one product often predominates. The structure of the carbonyl compound directly dictates the substituents at the 2- and 3-positions of the final product.[12]
-
-
Modern Enhancements: To address the limitations of the classical approach, microwave-assisted synthesis has emerged as a powerful alternative. Microwave irradiation can dramatically reduce reaction times from many hours to mere minutes and often leads to cleaner reactions and higher yields.[4][9]
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for both conventional and microwave-assisted Pfitzinger reactions. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), are mandatory due to the use of strong bases and heating.
Protocol 1: General Procedure for Conventional Synthesis
This protocol is a generalized method based on established procedures for the synthesis of 2-substituted quinoline-4-carboxylic acids.[4][13]
-
Preparation of Base Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (KOH, ~3 equivalents) in a minimal amount of water, then add ethanol (e.g., 25-50 mL per 0.07 mol isatin). Stir until a homogenous solution is formed.
-
Isatin Ring Opening: Add isatin (1 equivalent) to the stirred basic solution at room temperature. Stir for 30-60 minutes. A distinct color change (e.g., from orange/red to yellow/brown) should be observed, indicating the formation of the potassium isatinate salt.[13]
-
Addition of Carbonyl Compound: Add the desired ketone (e.g., acetophenone, 1.1-1.5 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (typically ~80°C for ethanol) and maintain for 12-24 hours.[4][13] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Dilute the residue with water and extract with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ketone.[4]
-
Cool the remaining aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of 4-5.[4]
-
The quinoline-4-carboxylic acid product will precipitate as a solid.
-
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4]
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates a rapid and efficient synthesis using microwave irradiation.[4]
-
Reaction Setup: In a microwave-safe reaction vessel, combine isatin (1 equivalent, e.g., 10.0 mmol) and a 33% aqueous solution of potassium hydroxide (e.g., 15 mL).
-
Addition of Reactant: Add the carbonyl compound (1 equivalent, e.g., 10.0 mmol) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short duration (e.g., 5-15 minutes) at a specified temperature (e.g., 100-140°C).
-
Work-up and Isolation:
-
After irradiation, cool the vessel to room temperature.
-
Pour the reaction mixture into an ice-water mixture and acidify with acetic acid to precipitate the product.[4]
-
Collect the solid by filtration, wash with water, and dry to afford the final product.
-
Caption: A generalized workflow for Pfitzinger synthesis.
Data Presentation: Representative Yields
The yield of the Pfitzinger reaction is highly dependent on the specific substrates and conditions used. The following table summarizes representative data from the literature.
| Isatin Derivative | Carbonyl Compound | Conditions | Yield (%) | Reference |
| Isatin | Acetophenone | KOH, EtOH, Reflux | 65-75 | [4] |
| Isatin | Propiophenone | KOH, EtOH, Reflux | 70-80 | [12] |
| 5-Bromo-isatin | 4'-Bromo-propiophenone | KOH, EtOH/H₂O, Reflux | 76 | [12] |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH, Microwave, 9 min | 77-85 | [4] |
| Isatin | Cyclohexanone | KOH, EtOH, Reflux | ~60 | [11] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant Tar Formation | - Self-condensation of reactants under strong base.[10]- Reaction temperature is too high. | - Use stepwise addition: First, dissolve isatin in the base to ensure complete ring-opening before adding the carbonyl compound.[10][11]- Maintain precise temperature control and avoid excessive heating. |
| Low Yield | - Incomplete reaction.- Degradation of reactants or product.- Formation of side products. | - Ensure complete isatin ring opening (observe color change).- Use a slight excess (1.1-1.5 eq.) of the carbonyl compound to drive the reaction.[10]- Monitor the reaction by TLC to determine the optimal reaction time. |
| Unreacted Isatin in Product | - Insufficient carbonyl compound.- Incomplete reaction time.- Sub-optimal base concentration. | - Increase the molar ratio of the carbonyl compound.[10]- Extend the reaction time, confirming completion with TLC analysis.- Optimize the concentration of the base for the specific substrates used. |
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid.
Two primary synthetic routes are commonly employed for this class of compounds: the Doebner reaction and the Pfitzinger reaction . This guide is structured to address the unique challenges of each pathway.
Troubleshooting Guide: The Doebner Reaction Pathway
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[1] For the target molecule, this involves reacting 4-bromoaniline, 4-isopropylbenzaldehyde, and pyruvic acid.
Question 1: My reaction yield is consistently low, and the flask is full of a dark, intractable tar. What is causing this, and how can I prevent it?
Answer: This is the most common issue in Doebner and related syntheses (like the Doebner-von Miller) and is almost always due to the acid-catalyzed polymerization of reaction intermediates.[2][3] The strong acidic conditions required for the cyclization can also promote unwanted side reactions, leading to high-molecular-weight tars that trap your product and complicate purification.
Root Causes & Solutions:
-
Harsh Acidic Conditions: While acid is necessary, excessively strong conditions accelerate polymerization.
-
Solution: Optimize the acid catalyst. Instead of traditional Brønsted acids like HCl or H₂SO₄, consider a Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) or tetrahydrofuran complex (BF₃·THF) has been shown to be highly effective, particularly for reactions involving electron-deficient anilines like 4-bromoaniline.[4][5]
-
-
Suboptimal Solvent Choice: The reaction medium plays a critical role in balancing reactant solubility and minimizing side reactions.
-
High Reaction Temperature: Excessive heat can accelerate the rate of polymerization more than the desired reaction.
-
Reactant Concentration & Addition Rate: A high concentration of the aldehyde and pyruvic acid at the start of the reaction can favor self-condensation and polymerization.
-
Solution: Add the pyruvic acid solution dropwise over a prolonged period (e.g., 2-3 hours) to the heated mixture of the aniline, aldehyde, and catalyst.[4] This keeps the concentration of the reactive intermediate low, favoring the desired three-component reaction.
-
Question 2: The reaction with 4-bromoaniline is very slow and inefficient compared to other anilines. Is this normal?
Answer: Yes, this is an expected challenge. The reactivity of the aniline is a critical factor in the Doebner reaction. Anilines substituted with electron-withdrawing groups, such as the bromine atom in 4-bromoaniline, are significantly less nucleophilic.[1][4] This reduced reactivity slows down the initial imine formation and subsequent cyclization steps, often leading to poor yields under standard conditions.[1]
Optimization Strategy for Electron-Deficient Anilines:
A protocol specifically developed for electron-deficient anilines has shown high efficacy.[4] The key is moving away from traditional Brønsted acids to a tailored Lewis acid/solvent system.
| Parameter | Conventional Conditions | Optimized Conditions for 4-Bromoaniline | Rationale |
| Catalyst | HCl, H₂SO₄, p-TsOH[3][6] | BF₃·THF (0.5 - 1.0 equiv)[4] | Lewis acid activates the carbonyl group without the harsh protonation that drives polymerization. |
| Solvent | Ethanol[7] | Acetonitrile (MeCN)[4][5] | Found to be the best choice among various solvents for this specific system.[5] |
| Temperature | Reflux (often >80°C) | 65 °C[4] | Provides sufficient energy for reaction without excessive side product formation. |
| Pyruvic Acid | Added at once | Added dropwise over 2-3 hours[4] | Minimizes self-condensation and improves yield. |
Question 3: My purified product shows NMR signals that suggest it is not fully aromatic. What is this impurity?
Answer: You are likely isolating a dihydroquinoline intermediate. The final step of the Doebner reaction mechanism is the oxidation of a dihydroquinoline species to the aromatic quinoline.[4] In this specific reaction, the oxidant is not an external reagent but rather an imine intermediate formed from the condensation of the aniline and aldehyde. This is known as a Doebner hydrogen-transfer reaction.[4] If the reaction does not proceed to completion, or if the stoichiometry is imbalanced, you may isolate the reduced dihydroquinoline byproduct.
Troubleshooting Steps:
-
Ensure Sufficient Imine Formation: The imine acts as the internal oxidant. Using a slight excess of the aniline and aldehyde relative to the pyruvic acid can help ensure enough of the hydrogen acceptor is present to drive the aromatization to completion.[4]
-
Increase Reaction Time: Monitor the reaction by TLC. If you see a persistent spot that is likely the dihydro-intermediate, extending the reaction time at the optimal temperature (e.g., 65 °C) may allow for complete oxidation.
-
Post-Reaction Oxidation (Advanced): If the impurity cannot be removed by recrystallization, it may be possible to oxidize the mixture in a separate step using a mild oxidizing agent like DDQ or MnO₂, though this complicates the purification process.[2]
Troubleshooting Guide: The Pfitzinger Reaction Pathway
The Pfitzinger reaction is a condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, conducted in the presence of a strong base.[8][9] To synthesize the target molecule, this involves reacting 5-bromoisatin with 4-isopropylacetophenone.
Question 1: The reaction fails to proceed or gives a very low yield. What is the most common point of failure?
Answer: The most critical step in the Pfitzinger reaction is the initial base-catalyzed ring-opening of the isatin.[8][10] This step involves the hydrolysis of the amide bond in 5-bromoisatin to form a keto-acid intermediate (an isatinate).[10] If this step is incomplete before the carbonyl compound is added, the subsequent condensation and cyclization cannot occur efficiently.
Critical Protocol Step:
-
Pre-formation of the Isatinate: Before adding the 4-isopropylacetophenone, ensure the 5-bromoisatin is completely dissolved in the strong base solution (e.g., 33% KOH in ethanol).[10] Stir this mixture at room temperature for at least 30-60 minutes. You should observe a distinct color change as the isatin ring opens, often from orange/red to a paler yellow or brown, indicating the formation of the potassium isatinate.[10][11]
Question 2: My reaction mixture turns into a dark, messy tar, making product isolation impossible.
Answer: Tar formation is a frequent problem in the Pfitzinger reaction, especially given the strongly basic conditions and elevated temperatures.[7][12]
Root Causes & Solutions:
-
Self-Condensation of Reactants: Under strong base, both the isatinate and the 4-isopropylacetophenone can undergo self-condensation or other decomposition pathways.[7]
-
Reactant Stoichiometry: An excess of isatin can be difficult to remove and may contribute to side products.
Question 3: How can I effectively isolate and purify the this compound product?
Answer: The product is a carboxylic acid, which provides a straightforward handle for purification. The general strategy is to separate it from neutral organic impurities by leveraging its solubility as a salt in an aqueous base.
Step-by-Step Purification Protocol:
-
Cool the Reaction: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.[11]
-
Remove Organic Solvent: Remove the bulk of the solvent (e.g., ethanol) using a rotary evaporator.[11]
-
Dissolve the Salt: Add water to the residue to dissolve the potassium salt of your product.
-
Wash Away Impurities: Transfer the aqueous solution to a separatory funnel and wash it with an organic solvent like diethyl ether or ethyl acetate. This will remove unreacted 4-isopropylacetophenone and other neutral, non-acidic byproducts.[7][11]
-
Precipitate the Product: Cool the remaining aqueous layer in an ice bath and carefully acidify it with an acid like dilute HCl or acetic acid until the pH is approximately 4-5.[11] The desired carboxylic acid product, being insoluble in acidic water, will precipitate out as a solid.
-
Isolate and Dry: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any remaining salts, and dry it in a vacuum oven.[10]
-
Recrystallization: If further purification is needed, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.[10]
Visualizing the Troubleshooting Process
The following decision tree provides a logical workflow for diagnosing and solving low-yield issues in quinoline-4-carboxylic acid synthesis.
Caption: Troubleshooting workflow for low-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: For synthesizing this compound, which method is generally preferred: Doebner or Pfitzinger?
A: Both routes are viable, and the "better" method often depends on starting material availability and laboratory preference for acidic versus basic conditions.
-
Doebner: This route may be preferred if 4-bromoaniline and 4-isopropylbenzaldehyde are readily available. However, as discussed, it requires careful optimization to overcome the low reactivity of the aniline and to control polymerization side reactions.[1][4]
-
Pfitzinger: This route is often robust but requires the synthesis or purchase of 5-bromoisatin and 4-isopropylacetophenone. It operates under strongly basic conditions, which may not be suitable for other functional groups, but the workup is often very straightforward due to the precipitation of the carboxylic acid product.[10][11]
Q2: What are the primary safety considerations for these reactions?
A: Both syntheses involve potentially hazardous materials and conditions.
-
Corrosive Reagents: The Doebner reaction uses strong Brønsted or Lewis acids, while the Pfitzinger reaction uses concentrated potassium hydroxide. Both are highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) inside a chemical fume hood.
-
Exothermic Processes: The dissolution of strong acids or bases (like KOH pellets in ethanol) can be highly exothermic and can cause the solvent to boil if not done carefully with cooling.[10]
-
High Temperatures & Pressure: Reactions are often run at elevated temperatures. Ensure proper assembly of reflux condensers to avoid pressure buildup. High-boiling point solvents like diphenyl ether, sometimes used in related quinoline syntheses, pose a significant burn risk and require careful handling.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 14. atlantis-press.com [atlantis-press.com]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Derivative Synthesis
Welcome to the technical support center dedicated to the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, ensuring you can optimize your reaction conditions for higher yields and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of quinoline derivatives, providing insights into their root causes and offering actionable solutions.
Issue 1: Low Yield or No Product Formation
Question: My quinoline synthesis (e.g., Friedländer, Doebner-von Miller) is resulting in a very low yield or failing completely. What are the most common culprits?
Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Inappropriate Catalyst Selection: The choice of an acid or base catalyst is highly dependent on the specific substrates and reaction type. An unsuitable catalyst may not be effective or could promote unwanted side reactions.[1][2]
-
Solution: Conduct small-scale screening of various catalysts. For the Friedländer synthesis, both Brønsted acids (p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, Sc(OTf)₃) can be effective.[2][3] For base-catalyzed versions, consider KOH or KOtBu.[2] Modern approaches also utilize ionic liquids or solid acid catalysts for milder and more efficient reactions.[4]
-
-
Suboptimal Reaction Temperature: Many quinoline syntheses require heating to proceed efficiently.[1] However, excessively high temperatures, sometimes exceeding 250°C in classical methods like the Conrad-Limpach, can lead to decomposition of starting materials or the desired product, often resulting in tar formation.[1][5] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]
-
Solution: Carefully optimize the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to find the optimal balance. For high-temperature cyclizations, using a high-boiling, inert solvent like mineral oil can improve yields compared to neat conditions.[5] Microwave irradiation has also been shown to reduce reaction times and improve yields.[6]
-
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. Electron-withdrawing groups on an aniline, for instance, can deactivate the ring and make the cyclization step more difficult.[1]
-
Solution: If you suspect poor substrate reactivity, you may need to switch to a more forcing set of conditions (e.g., a stronger acid catalyst or higher temperature). Alternatively, consider modifying your starting material if possible.
-
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the equilibrium.[1]
-
Solution: Use anhydrous reagents and solvents. The use of a Dean-Stark trap can be effective for removing water azeotropically during the reaction.
-
Issue 2: Significant Tar and Polymer Formation
Question: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What causes this and how can I prevent it?
Answer: Tar formation is a notorious problem in several quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, due to the harsh acidic and oxidizing conditions.[7][8]
-
Skraup Synthesis: The reaction is extremely exothermic.[7]
-
Doebner-von Miller Synthesis: The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[8][9]
-
Solution: A highly effective strategy is to employ a biphasic solvent system (e.g., water/toluene). This sequesters the carbonyl compound in the organic phase, significantly reducing its self-polymerization in the acidic aqueous phase.[6][8] Slow addition of the carbonyl compound also helps to keep its concentration low, disfavoring polymerization.[7]
-
Issue 3: Poor Regioselectivity with Unsymmetrical Substrates
Question: I am using an unsymmetrical ketone in my Friedländer (or Combes) synthesis and obtaining a mixture of regioisomers. How can I control the outcome?
Answer: Achieving regioselectivity is a common challenge when using unsymmetrical starting materials.[3]
-
Friedländer Synthesis: Condensation can occur on either side of the carbonyl group.
-
Solution: The choice of catalyst can influence the regiochemical outcome. Specific amine catalysts or ionic liquids have been shown to favor the formation of one isomer.[3][10] Modifying the substrate, for instance by introducing a phosphoryl group on the α-carbon of the ketone, can also direct the cyclization.[3][10]
-
-
Combes Synthesis: With an unsymmetrical β-diketone, cyclization can occur at two different positions on the aniline ring.
-
Solution: The regioselectivity is influenced by both steric and electronic effects of substituents on the aniline and the diketone.[11] For example, increasing the steric bulk on one side of the diketone will favor cyclization at the less hindered position.[7] The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can also alter the ratio of regioisomers formed.[7]
-
Issue 4: Product Decomposition During Purification
Question: I am losing a significant amount of my quinoline derivative during silica gel column chromatography. What is happening?
Answer: Quinoline derivatives are basic compounds, and the acidic nature of standard silica gel can cause decomposition or strong, irreversible binding of the product to the column.[12]
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, such as triethylamine (~1-2%). This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or Florisil®.
-
Alternative Purification Methods: If chromatography is problematic, explore other purification techniques like recrystallization, distillation (for volatile compounds), or preparative HPLC with a suitable column and mobile phase.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of quinoline synthesis.
Q1: How do I choose the right solvent for my quinoline synthesis?
A1: The solvent choice is critical and depends on the specific reaction. For thermal cyclizations like the Conrad-Limpach, high-boiling inert solvents like mineral oil or 1,2,4-trichlorobenzene are often used to achieve the necessary high temperatures.[5] In Friedländer synthesis, polar aprotic solvents like ethanol or DMF are common under acidic conditions, while non-polar solvents like toluene may be used for base-mediated reactions.[10] Notably, greener approaches have been developed using water as a solvent, sometimes even without a catalyst, which can be highly effective and environmentally friendly.[13]
Q2: What are some modern, greener alternatives to classical quinoline synthesis methods?
A2: There is a significant drive towards developing more environmentally benign methods.[14] This includes the use of nanocatalysts, which offer high efficiency and recyclability.[15] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[6][16] Solvent-free reaction conditions are also being increasingly explored, often in conjunction with catalysts like ionic liquids.[4][17]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[5] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[8]
Q4: My Skraup synthesis is notoriously vigorous. Are there any specific safety precautions I should take?
A4: Yes, the Skraup synthesis is highly exothermic and requires careful handling.[7] Always conduct the reaction in a fume hood with appropriate personal protective equipment. The slow, controlled addition of concentrated sulfuric acid with efficient cooling (e.g., using an ice bath) is crucial to manage the exotherm.[7] The use of a moderator like ferrous sulfate is also highly recommended to prevent the reaction from becoming uncontrollable.[7][9]
Q5: What is the role of an oxidizing agent in reactions like the Skraup and Doebner-von Miller synthesis?
A5: In these syntheses, the final step involves the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[8][18] In the Skraup synthesis, the oxidizing agent is often nitrobenzene, which is also used as a solvent.[19] In the Doebner-von Miller reaction, the oxidation is often aerobic, but other oxidizing agents can be employed to ensure complete conversion.[20] If you isolate dihydroquinoline impurities, it indicates inefficient oxidation.[8]
III. Data and Protocols
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) | Reference(s) |
| 2-Aminobenzophenone | Acetophenone | KOH | Ethanol, Reflux | ~85-95% | [1] |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | p-TsOH | Toluene, Reflux | ~80-90% | [2] |
| 2-Aminobenzophenone | Acetone | [Hbim]BF₄ (ionic liquid) | Solvent-free, 100 °C | ~93% | [4] |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | Zirconium triflate | Ethanol-water, 60 °C | >88% | [4] |
| 2-Aminobenzaldehyde | Various ketones | None | Water, 70 °C | High | [13] |
Note: Yields are highly substrate-dependent and the above data is illustrative.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture. The reaction can be exothermic, so control the addition rate to maintain a steady reflux.[7]
-
Reaction: Heat the reaction mixture under reflux for several hours. Monitor the progress by TLC.[21]
-
Work-up: Cool the reaction mixture to room temperature. Carefully make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: The crude product is often a dark oil or solid.[7] Purify by steam distillation. The 2-methylquinoline will co-distill with the water.[21] Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify further by vacuum distillation.
IV. Visualizing Reaction Workflows
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A general troubleshooting workflow for addressing low yields.
Diagram 2: Decision Tree for Managing Tar Formation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. jocpr.com [jocpr.com]
- 18. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 19. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 20. synarchive.com [synarchive.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important quinoline derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your synthetic outcomes.
Introduction
This compound is a key building block in medicinal chemistry, often synthesized via classical named reactions such as the Pfitzinger or Doebner synthesis. While these methods are robust, they are not without their challenges, frequently leading to a mixture of products that can complicate purification and downstream applications. This guide provides a detailed breakdown of potential impurities, their mechanisms of formation, and practical, field-tested strategies for their identification and removal.
Part 1: Troubleshooting the Pfitzinger Synthesis
The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of an isatin with a carbonyl compound in the presence of a strong base. For our target molecule, this typically involves the reaction of 5-bromoisatin with 1-(4-isopropylphenyl)ethan-1-one.
Frequently Asked Questions (FAQs) - Pfitzinger Route
Q1: My reaction yields are consistently low, and I observe a significant amount of baseline material on my TLC. What is the likely cause?
A1: Low yields and the formation of intractable "tar" are common in Pfitzinger reactions, often due to the harsh basic conditions.[1] The strong base, typically potassium hydroxide, can promote side reactions.
-
Causality: The highly reactive enolate of the ketone and the intermediate derived from isatin can undergo undesired polymerization or decomposition pathways at elevated temperatures.
-
Troubleshooting:
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Avoid excessive heating, which can accelerate side reactions.
-
Base Concentration: Use the minimum effective concentration of the base. While a strong base is necessary to hydrolyze the isatin, an excess can be detrimental.[1]
-
Reaction Time: Monitor the reaction progress by TLC. Prolonged reaction times can lead to increased byproduct formation.
-
Q2: I've isolated a significant byproduct that has a similar Rf to my product but is more polar. What could it be?
A2: A common impurity in the Pfitzinger synthesis is the corresponding 2-hydroxy-quinoline-4-carboxylic acid. This arises from the Halberkann variant of the reaction, especially if N-acyl isatins are present or formed in situ.[2]
-
Mechanism of Formation: If the isatin starting material is acylated on the nitrogen, the subsequent reaction with a base leads to the formation of a 2-hydroxy-quinoline-4-carboxylic acid derivative instead of the expected product.[2]
Q3: My NMR spectrum shows signals that are inconsistent with the desired product, suggesting another aromatic impurity. What is a likely candidate?
A3: A probable impurity is the product of the aldol self-condensation of 1-(4-isopropylphenyl)ethan-1-one. Under strong basic conditions, the ketone can react with itself to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.[1]
-
Identification: This impurity will lack the characteristic signals of the quinoline core and will show resonances corresponding to the isopropylphenyl group and the newly formed carbon backbone.
-
Prevention:
-
Slow Addition: Add the ketone slowly to the reaction mixture containing the isatin and base. This keeps the instantaneous concentration of the ketone low, minimizing self-condensation.
-
Stoichiometry: Use a slight excess of the isatin to ensure the ketone is consumed in the desired reaction.
-
Visualizing Impurity Formation in the Pfitzinger Synthesis
Caption: Potential impurity pathways in the Pfitzinger synthesis.
Part 2: Troubleshooting the Doebner Synthesis
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. For our target molecule, this involves the reaction of 4-bromoaniline, 4-isopropylbenzaldehyde, and pyruvic acid.
Frequently Asked Questions (FAQs) - Doebner Route
Q1: My primary impurity appears to be the decarboxylated product. Why is this happening and how can I prevent it?
A1: Decarboxylation of the quinoline-4-carboxylic acid product is a known side reaction in Doebner synthesis, particularly at elevated temperatures.[3]
-
Causality: The carboxylic acid group at the 4-position of the quinoline ring can be thermally labile, especially under acidic conditions that may be used to catalyze the reaction.
-
Troubleshooting:
-
Temperature Control: Maintain the lowest effective temperature for the reaction.
-
Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged heating.
-
pH Control: During workup, avoid strongly acidic conditions for extended periods.
-
Q2: I am observing byproducts that seem to be derived from pyruvic acid. What are these and how are they formed?
A2: Pyruvic acid can undergo self-condensation under the reaction conditions to form various byproducts, such as 2-methyl-4-oxopent-2-enedioic acid (OMPD) and its isomers.[4][5]
-
Mechanism of Formation: This is an aldol-type condensation where the enol or enolate of one molecule of pyruvic acid attacks the ketone of another.[4]
-
Identification and Removal: These impurities are typically more polar than the desired product and can often be removed by recrystallization or column chromatography. Their presence can be confirmed by LC-MS, as they will have distinct molecular weights.[5]
Q3: My reaction with a substituted aniline is giving a complex mixture of products. Could there be alternative cyclization pathways?
A3: Yes, with certain substituted anilines, the Doebner reaction can fail or lead to alternative cyclization products. For instance, intramolecular cyclization can occur at a different position on the aniline ring, or other side reactions can be promoted by the substituents.
Visualizing Impurity Formation in the Doebner Synthesis
Caption: Potential impurity pathways in the Doebner synthesis.
Part 3: General Purification and Analytical Protocols
Effective purification and analysis are critical for obtaining a high-purity product.
Protocol 1: General Purification by Recrystallization
-
Solvent Screening: Identify a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvents for quinoline-4-carboxylic acids include ethanol, acetic acid, or mixtures with water.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Impurity Profiling by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an invaluable tool for identifying and quantifying impurities.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid or ammonium acetate to improve peak shape and ionization.
-
Detection: UV detection (e.g., at 254 nm and 320 nm) and a mass spectrometer (e.g., ESI in positive and negative mode) to obtain molecular weight information for all components in the mixture.
Table 1: Summary of Common Impurities and their Characteristics
| Impurity | Likely Synthetic Route | Formation Mechanism | Key Identifying Features |
| Unreacted 5-Bromoisatin | Pfitzinger | Incomplete reaction | Distinctive signals in NMR; characteristic m/z in MS. |
| Unreacted 1-(4-isopropylphenyl)ethan-1-one | Pfitzinger | Incomplete reaction | Signals for isopropyl and acetyl groups in NMR; characteristic m/z in MS. |
| Aldol self-condensation product | Pfitzinger | Base-catalyzed self-reaction of the ketone | Absence of quinoline core signals in NMR; higher molecular weight than the ketone starting material. |
| 6-Bromo-2-hydroxy-quinoline-4-carboxylic acid | Pfitzinger | Halberkann variant reaction | Higher polarity than the target product; distinct fragmentation pattern in MS.[2] |
| Unreacted 4-Bromoaniline | Doebner | Incomplete reaction | Characteristic aromatic signals in NMR; m/z of 171/173 in MS. |
| Unreacted 4-Isopropylbenzaldehyde | Doebner | Incomplete reaction | Aldehyde proton signal (~10 ppm) in NMR; characteristic m/z in MS. |
| Pyruvic acid self-condensation products | Doebner | Acid or base-catalyzed dimerization | Highly polar; will likely elute early in reverse-phase HPLC.[4][5] |
| Decarboxylated Product | Both | Thermal degradation of the final product | Loss of the carboxylic acid signal in NMR; molecular weight 44 Da less than the target product.[3] |
Experimental Workflow for Impurity Identification
Caption: A systematic workflow for the identification of impurities.
References
Technical Support Center: Enhancing the Solubility of Quinoline Carboxylic Acids
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with quinoline carboxylic acids. As a class of compounds with immense therapeutic potential, their often-poor aqueous solubility can be a significant hurdle in experimental assays and formulation development.[1] This document provides a structured approach to understanding and overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - The Underlying Science
This section addresses the fundamental principles governing the solubility of quinoline carboxylic acids. Understanding these concepts is crucial for making informed decisions in the laboratory.
Q1: What intrinsic properties of quinoline carboxylic acids lead to their poor aqueous solubility?
A: The solubility of these molecules is dictated by a structural trade-off. The core quinoline structure is a fused aromatic heterocyclic system, which is largely nonpolar and hydrophobic. This promotes strong crystal lattice interactions (high lattice energy) and disfavors interaction with polar water molecules. Conversely, the carboxylic acid group (-COOH) is a polar, ionizable moiety capable of hydrogen bonding.[2] However, in many cases, the hydrophobicity of the large aromatic scaffold dominates, leading to overall poor solubility in water, especially at neutral pH.
Q2: How does pH critically influence the solubility of these compounds?
A: The pH of the aqueous medium is arguably the most critical factor influencing the solubility of quinoline carboxylic acids.[2][3][4] The carboxylic acid group is weakly acidic (pKa typically in the range of 5-6).
-
At low pH (pH < pKa): The carboxylic acid group is predominantly in its protonated, neutral form (-COOH). This form is less polar and thus less soluble in water.
-
At high pH (pH > pKa): The carboxylic acid group loses a proton to become its conjugate base, the carboxylate anion (-COO⁻). This ionized form is significantly more polar and can readily participate in ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.[5]
For example, nalidixic acid is practically insoluble in water but readily dissolves in sodium hydroxide solutions because the base deprotonates the carboxylic acid, forming the highly soluble sodium salt in situ.[6][7]
Q3: What is the primary mechanism by which salt formation enhances solubility?
A: Salt formation is a cornerstone strategy for increasing the aqueous solubility of ionizable drugs.[5][8] For an acidic compound like a quinoline carboxylic acid, reacting it with a base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) converts the neutral, often crystalline, and poorly soluble molecule into an ionic salt.
The resulting salt consists of the anionic drug molecule (the carboxylate) and a cation (e.g., Na⁺). In the solid state, these ions are held in a crystal lattice. When this salt is introduced to water, the strong ion-dipole interactions between the ions and water molecules overcome the lattice energy, allowing the ions to dissociate and dissolve freely. This can lead to a 100- to 1000-fold increase in solubility compared to the neutral form.[8] Fluoroquinolone antibiotics, a major class of quinoline carboxylic acids, are frequently formulated as salts (e.g., with dicarboxylic acids) to enhance their solubility and dissolution rates.[8][9][10]
Q4: When is it appropriate to use co-solvents instead of, or in addition to, pH modification?
A: Co-solvents are water-miscible organic solvents that are used to increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[5] You should consider using a co-solvent system in the following scenarios:
-
Compound Instability: If your quinoline carboxylic acid is unstable and degrades at the high or low pH required for solubilization.
-
Precipitation Issues: When pH adjustment alone is insufficient to achieve the desired concentration or if the compound precipitates out of the buffered solution over time.
-
Non-Aqueous Systems: When the final application is in a mixed aqueous/organic system where pH control is not feasible.
-
Stock Solution Preparation: For creating high-concentration stock solutions that will be diluted into aqueous media for final experiments. Common choices include DMSO, ethanol, and polyethylene glycols (PEGs).[5][6]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical, step-by-step solutions for common solubility problems encountered in the lab.
Problem: My quinoline carboxylic acid is insoluble in my aqueous buffer (e.g., PBS at pH 7.4) for a biological assay.
This is the most common challenge. The neutral carboxylic acid group is protonated and poorly soluble at physiological pH.
This method involves preparing a high-concentration stock solution at an elevated pH and then diluting it into your final assay buffer.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Weigh Compound: Accurately weigh an amount of your quinoline carboxylic acid needed for a 10 mM stock (e.g., for a compound with MW = 250 g/mol , weigh 2.5 mg for a 1 mL final volume).
-
Initial Suspension: Add a fraction of your final volume of high-purity water (e.g., 500 µL for a 1 mL final volume). The compound will likely remain as a suspension.
-
Basification: While vortexing or stirring, add a 1 M NaOH solution dropwise (typically 1-2 µL at a time). Continue adding drops until the solid completely dissolves. The solution should become clear. This process forms the soluble sodium salt of your compound.[6][11]
-
Volume Adjustment: Add high-purity water to reach the final desired volume (e.g., 1 mL).
-
Final Dilution: This 10 mM stock can now be diluted into your final assay buffer. The buffering capacity of the final medium should be sufficient to maintain the final pH and keep the compound in solution at the much lower final concentration.
-
Verification: Always check the final pH of your assay medium after adding the compound stock to ensure it has not shifted significantly.
Troubleshooting:
-
Precipitation on Dilution: If the compound precipitates upon dilution, the final concentration may still be too high for its solubility at the buffer's pH. Try preparing a more dilute stock solution.
-
Compound Instability: If the compound is known to be unstable at high pH, minimize the time the stock solution is kept in the basic state. Prepare it fresh before use.[5][11]
Problem: pH adjustment is not a viable option due to compound instability or experimental constraints.
This protocol helps you identify a suitable co-solvent system for your compound.
Experimental Protocol: Co-Solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common starting points include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[5]
-
Prepare Stock Solutions: Attempt to dissolve a known, high concentration of your compound (e.g., 10-50 mg/mL) in 100% of each co-solvent. Use of sonication or gentle warming can aid dissolution.[5][12]
-
Aqueous Compatibility Test: For the co-solvents that successfully dissolved the compound, perform a serial dilution into your aqueous assay buffer. For example, add 2 µL of the DMSO stock to 98 µL of buffer (1:50 dilution), then 5 µL to 95 µL (1:20), and so on.
-
Observe for Precipitation: Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles) immediately and after a set time (e.g., 1 hour).
-
Determine Optimal System: The best system is the one that allows for the highest concentration of your compound in the final buffer while keeping the co-solvent concentration at an acceptable minimum for your assay (typically <1%, often <0.1% for cell-based assays).
Data & Visualization
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for addressing solubility issues with quinoline carboxylic acids.
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Table 1: Solubility Profile of Nalidixic Acid
This table summarizes the solubility of nalidixic acid, a representative quinoline carboxylic acid, in various solvents, demonstrating the principles discussed.
| Solvent/System | Approximate Solubility | Mechanism of Solubilization | Reference(s) |
| Water | < 0.1 mg/mL (practically insoluble) | N/A (hydrophobic nature dominates) | [6][7][13] |
| Ethanol | ~0.9 mg/mL | Polarity matching with organic solvent | [6][14] |
| Acetonitrile | ~1 mg/mL | Polarity matching with organic solvent | [11] |
| DMSO | ~6 mg/mL | Polarity matching with aprotic polar solvent | [6][13] |
| 0.1 M - 0.5 M NaOH | 10 - 50 mg/mL | In-situ salt formation (sodium nalidixate) | [6][11][13] |
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoroquinolone salts with carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Nalidixic acid | 389-08-2 [chemicalbook.com]
Technical Support Center: Purification of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, particularly those encountering challenges in its purification. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively. The information presented here is synthesized from established chemical principles and relevant literature to ensure technical accuracy and practical utility.
Introduction: The Synthetic Context and Purification Imperative
This compound is commonly synthesized via the Pfitzinger reaction, a robust method for constructing the quinoline scaffold. This reaction involves the condensation of 6-bromoisatin with 1-(4-isopropylphenyl)ethan-1-one in the presence of a strong base.[1][2] While effective, the Pfitzinger reaction is often accompanied by the formation of various impurities, including unreacted starting materials, self-condensation products of the ketone, and tarry polymeric byproducts. The strongly basic and often high-temperature conditions can contribute to these side reactions.[3]
Achieving high purity of the target compound is paramount for its subsequent use in research and development, as impurities can significantly impact biological assays and downstream chemical transformations. This guide provides a structured approach to overcoming the common purification hurdles associated with this specific quinoline-4-carboxylic acid derivative.
Troubleshooting Guide: Common Purification Challenges and Solutions
This section addresses specific issues you may encounter during the purification of this compound, offering explanations for their causes and actionable solutions.
Issue 1: Low Purity After Initial Precipitation/Crystallization
Symptom: The isolated solid after acidic work-up and initial crystallization is off-color (e.g., brown, yellow, or tarry) and shows multiple spots on a Thin Layer Chromatography (TLC) analysis.
Potential Causes:
-
Incomplete Reaction: Residual 6-bromoisatin (typically orange/red) or the ketone starting material may be present.
-
Formation of Tarry Byproducts: The strongly basic conditions of the Pfitzinger reaction can promote the formation of polymeric tars.
-
Occlusion of Impurities: Rapid precipitation or crystallization can trap impurities within the crystal lattice of the desired product.
Troubleshooting Strategies:
-
Optimize the Work-up:
-
Initial Quenching and Filtration: After the reaction is complete, cool the mixture and dilute it with water. Some tarry byproducts may be less soluble and can be removed by filtration at this stage.
-
Controlled Acidification: Slowly add acid (e.g., 1M HCl or acetic acid) to the aqueous solution of the potassium salt of the carboxylic acid with vigorous stirring. This gradual precipitation can lead to a cleaner initial solid.[4]
-
-
Employ a Pre-purification Step:
-
Solvent Slurry/Wash: Before attempting recrystallization, slurry the crude solid in a solvent in which the desired product is poorly soluble at room temperature, but some impurities are more soluble. Good starting points include diethyl ether or a mixture of hexanes and ethyl acetate. This can wash away less polar impurities.
-
-
Refine the Recrystallization Protocol:
-
Systematic Solvent Screening: The choice of recrystallization solvent is critical. For 6-bromoquinoline derivatives, common solvents include ethanol, ethyl acetate, or a mixture of hexanes and ethyl acetate.[5] Given the bulky, nonpolar nature of the 2-aryl substituent, a mixed solvent system is often effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. This promotes the formation of larger, purer crystals.
-
Charcoal Treatment: If the solution is colored, the use of activated charcoal can be effective in adsorbing colored impurities. Add a small amount of charcoal to the hot solution before filtration.[5]
-
Issue 2: Difficulty in Removing Unreacted Starting Materials
Symptom: TLC or NMR analysis of the purified product consistently shows the presence of 6-bromoisatin and/or 1-(4-isopropylphenyl)ethan-1-one.
Potential Causes:
-
Inappropriate Stoichiometry: An incorrect ratio of reactants in the Pfitzinger synthesis can lead to an excess of one starting material.
-
Similar Solubility Profiles: The starting materials may have similar solubility to the product in the chosen recrystallization solvent.
Troubleshooting Strategies:
-
Optimize Reaction Conditions:
-
Excess Ketone: Using a slight excess of the ketone can help to drive the reaction to completion and consume all of the isatin.[3]
-
-
Leverage pH for Separation:
-
Base Wash: The carboxylic acid product is soluble in aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution), while the ketone starting material is not. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base. The aqueous layer will contain the deprotonated product. The organic layer, containing the ketone, can be discarded. Re-acidification of the aqueous layer will precipitate the purified product.
-
-
Chromatographic Purification:
-
Column Chromatography: If other methods fail, column chromatography is a highly effective method for separating compounds with different polarities. A detailed protocol is provided later in this guide.
-
Issue 3: Oiling Out During Recrystallization
Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.
Potential Causes:
-
Supersaturation: The solution is too concentrated, or the cooling is too rapid.
-
Low Melting Point Impurities: The presence of impurities can depress the melting point of the mixture, leading to the formation of an oil.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent, even at low temperatures, or the boiling point of the solvent may be higher than the melting point of the product-impurity mixture.
Troubleshooting Strategies:
-
Adjust the Solvent System:
-
Add a "Poorer" Solvent: If the compound is too soluble, add a solvent in which it is less soluble (an anti-solvent) to the hot solution until it becomes slightly cloudy. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly. For example, if using ethanol, a poor solvent like water or hexanes could be added.[6]
-
Use a Lower Boiling Point Solvent: If the compound is melting in the hot solvent, switch to a solvent with a lower boiling point.
-
-
Promote Nucleation:
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus. The small scratches on the glass surface can provide nucleation sites for crystal growth.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of pure this compound?
A1: Pure this compound is expected to be a solid, likely white to off-white or pale yellow. Its solubility in common organic solvents is expected to be low in non-polar solvents like hexanes, moderate in solvents like ethyl acetate and dichloromethane, and higher in more polar solvents like methanol, ethanol, and DMSO, especially upon heating. Due to the carboxylic acid moiety, it will be soluble in aqueous base.
Q2: What TLC mobile phase is recommended for monitoring the purification?
A2: A good starting point for a TLC mobile phase is a mixture of a non-polar and a polar solvent. For 2-aryl-quinoline-4-carboxylic acids, a mobile phase of petroleum ether:ethyl acetate (7:3 v/v) has been shown to be effective.[4] You may need to adjust the ratio to achieve an Rf value of 0.3-0.5 for the product. Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can help to produce sharper spots for carboxylic acids by suppressing deprotonation on the silica plate.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase HPLC or flash chromatography can be very effective for purifying this compound, especially for removing more polar impurities. The bulky, hydrophobic 2-aryl group makes it well-suited for retention on a C18 stationary phase. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA).[7][8]
Q4: My NMR spectrum shows broad peaks for the carboxylic acid and aromatic protons. Is this normal?
A4: Broadening of the carboxylic acid proton peak is common and it may not always be visible. Broadening of other protons can sometimes be due to aggregation at higher concentrations in the NMR solvent (e.g., CDCl₃). Trying a different solvent like DMSO-d₆, which is better at breaking up intermolecular hydrogen bonds, can often result in sharper peaks.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.
Protocol 1: Recrystallization
This protocol is designed for the purification of gram-scale quantities of the title compound.
1. Materials and Reagents:
- Crude this compound
- Ethanol (reagent grade)
- Hexanes (reagent grade)
- Activated Charcoal (optional)
- Erlenmeyer flasks
- Heating mantle or hot plate
- Büchner funnel and filter flask
- Filter paper
2. Procedure:
- Place the crude solid in an appropriately sized Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and continue to heat until the solution is at a gentle boil.
- If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
- Perform a hot gravity filtration to remove any insoluble impurities and charcoal.
- Allow the filtrate to cool slowly to room temperature.
- Once the solution has reached room temperature, slowly add hexanes as an anti-solvent until the solution becomes persistently cloudy.
- Gently warm the solution until it becomes clear again.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the collected crystals with a small amount of cold ethanol/hexanes mixture.
- Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This protocol is suitable for purifying smaller quantities of the compound or for separating impurities with similar solubility.
1. Materials and Reagents:
- Crude this compound
- Silica gel (60-120 mesh)
- Petroleum ether or hexanes
- Ethyl acetate
- Acetic acid (optional)
- Chromatography column
- Collection tubes
2. Procedure:
- Prepare the Column: Pack a chromatography column with silica gel using a slurry of petroleum ether.
- Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent system. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
- Load the Column: Carefully load the sample onto the top of the silica gel bed.
- Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 petroleum ether:ethyl acetate).
- Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 petroleum ether:ethyl acetate).[4] Adding 0.5-1% acetic acid to the mobile phase can improve the peak shape.
- Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Purification Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijcps.org [ijcps.org]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline-4-carboxylic acid | SIELC Technologies [sielc.com]
stability issues of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid in solution
Technical Support Center: 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Document ID: TSS-QC-351001-10-0-v1.0 Last Updated: January 7, 2026
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (Catalog No. SC-211513[1]). This molecule possesses a complex aromatic structure, including a quinoline-4-carboxylic acid core, which imparts specific chemical properties that can present challenges in experimental settings. Understanding the inherent stability characteristics of this compound is critical for ensuring the reproducibility of experimental results, from initial dissolution to downstream biological assays. This document outlines potential stability issues, provides structured troubleshooting guides, and details protocols for proactive stability assessment.
The quinoline scaffold is a cornerstone in medicinal chemistry, known for a wide array of biological activities.[2][3] However, the specific substitutions on this molecule—a bromine atom on the quinoline ring, a bulky isopropylphenyl group, and a carboxylic acid—each contribute to its unique solubility and stability profile. This guide is designed to help you navigate these properties and mitigate common problems encountered in the lab.
Troubleshooting Guide: Common Issues in Solution
This section is formatted as a direct question-and-answer guide to address the most frequent challenges observed during the handling of this compound.
Q1: My compound is precipitating out of my aqueous buffer. What is causing this and how can I fix it?
Answer:
Precipitation is most commonly due to issues with solubility, which for a carboxylic acid-containing molecule like this, is highly dependent on pH.
-
Causality (The "Why"): The carboxylic acid group (-COOH) has an acidic proton. At a pH below its acid dissociation constant (pKa), the group is primarily in its neutral, protonated form (-COOH). In this state, the molecule is less polar and thus less soluble in aqueous media. Above the pKa, the group exists in its deprotonated, carboxylate form (-COO⁻), which is an ion and significantly more soluble in polar solvents like water. While the exact pKa for this specific molecule is not published, the pKa for the parent quinoline-4-carboxylic acid is approximately 3.6 for the carboxylic acid function.[4] The electron-withdrawing nature of the quinoline ring makes the carboxylic acid more acidic than a simple benzoic acid.
-
Immediate Troubleshooting Steps:
-
Check the pH of your Buffer: If your buffer pH is below 5, you are likely causing the compound to be in its less soluble protonated form.
-
Adjust the pH: Carefully add a small amount of a dilute base (e.g., 0.1 M NaOH) to your solution to raise the pH to >7. The compound should redissolve as it converts to the more soluble carboxylate salt.
-
Consider a Co-Solvent: If you must work at a lower pH, your primary solvent system may need to be modified. Preparing a concentrated stock solution in an organic solvent like DMSO[5] and then diluting it into your aqueous buffer can maintain solubility. However, ensure the final concentration of the organic solvent is compatible with your downstream application (typically <1% for cell-based assays).
-
-
Preventative Strategy: Always prepare initial stock solutions in an appropriate organic solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). For preparing working solutions in aqueous buffers, ensure the final pH of the buffer is in the neutral to slightly basic range (pH 7.0-8.0) to maintain the compound in its soluble, deprotonated state.[6]
Q2: I'm observing new peaks in my HPLC/LC-MS analysis of a solution that has been stored for a few days. Is the compound degrading?
Answer:
The appearance of new, related peaks is a strong indicator of chemical degradation. For this molecule, the primary suspects are photodegradation and oxidation.
-
Causality (The "Why"):
-
Photodegradation: Aromatic systems, particularly extended conjugated systems like quinoline, can absorb UV and visible light.[7] This absorption can excite the molecule to a higher energy state, making it susceptible to reactions with oxygen or other molecules, or leading to bond cleavage. The bromine-carbon bond can also be susceptible to photolytic cleavage, forming radical species that can lead to a variety of degradation products. Photochemical bromination of aromatic compounds is a known reaction, suggesting the reverse (de-bromination) or other light-induced reactions are plausible.[8] Aged or light-exposed quinoline samples are known to turn yellow or brown, indicating chemical changes.[7]
-
Oxidation: The quinoline ring system, while relatively stable, can be susceptible to oxidation, especially under harsh conditions or in the presence of reactive oxygen species.[3] This can lead to the formation of N-oxides or hydroxylated derivatives.
-
-
Troubleshooting & Identification Workflow:
-
Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the vial in aluminum foil. Re-analyze after the same time period and compare the chromatograms. A significant reduction in the new peaks points to photodegradation.
-
Control Storage Temperature: Store an aliquot of the fresh solution at a lower temperature (e.g., 4°C or -20°C) in the dark. Compare this to a sample stored at room temperature in the dark. If the degradation is significantly slower at lower temperatures, it may be thermally driven or a slow oxidative process.
-
Use Mass Spectrometry (MS) to Investigate: Analyze the new peaks by LC-MS. Look for masses corresponding to potential degradation products. For example:
-
De-bromination: [M-Br+H]⁺
-
Oxidation: [M+O]⁺ (addition of an oxygen atom)
-
Hydroxylation: [M+O]⁺
-
-
The workflow for investigating this issue is summarized in the diagram below.
Caption: Troubleshooting workflow for identifying the cause of compound degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for stock solutions?
A: Based on the structure and data from analogous compounds, the following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | Excellent solubilizing power for complex organic molecules.[5] "Anhydrous" is key to prevent hydrolysis of the solvent itself over long-term storage, which can affect compound stability. |
| Concentration | 10-50 mM | A high concentration minimizes the volume needed for dilution and reduces the relative impact of any headspace moisture or oxygen. |
| Temperature | -20°C or -80°C | Low temperatures drastically slow down potential degradation reactions. For long-term storage (>1 month), -80°C is preferred. |
| Light Exposure | Protect from light | Store in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[7] |
| Handling | Use aliquots | Avoid repeated freeze-thaw cycles. Prepare multiple small aliquots from the main stock to be used for individual experiments. |
Q2: Can I store the compound in aqueous buffers? For how long?
A: Short-term storage (i.e., for the duration of an experiment, <24 hours) in a neutral or slightly basic aqueous buffer (pH 7.0-8.0) at 2-8°C and protected from light is generally acceptable. However, long-term storage in aqueous solutions is not recommended without performing a specific stability study. The presence of water, potential microbial growth, and dissolved oxygen can create an environment conducive to hydrolysis or oxidation over time.
Q3: How do I perform a forced degradation study to understand the stability limits of this compound?
A: A forced degradation or "stress testing" study is a systematic way to identify the likely degradation pathways and validate your analytical methods.[9][10] It involves subjecting the compound to conditions more severe than it would typically encounter during storage or use.[11][12]
This proactive approach helps in developing stable formulations and establishing proper storage conditions.[13] The goal is to achieve modest degradation (5-20%) to ensure that the degradation products can be reliably detected and identified without completely consuming the parent compound.[10][11]
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard procedure for stress testing this compound.
Objective: To identify potential degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or other appropriate modifier for HPLC)
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA and/or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant, with UV and visible light source)[11]
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in ACN or a suitable organic solvent. This will be your "Stress Stock."
-
-
Sample Preparation (Perform in duplicate):
-
Acid Hydrolysis: Mix 1 mL of Stress Stock with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of Stress Stock with 1 mL of 1 M NaOH.
-
Oxidation: Mix 1 mL of Stress Stock with 1 mL of 3% H₂O₂.
-
Thermal Stress (Solution): Place a tightly capped vial containing 2 mL of the Stress Stock in an oven at 60°C.
-
Thermal Stress (Solid): Place a small amount (~5 mg) of the solid compound in an open vial in an oven at 60°C. After the stress period, dissolve to 1 mg/mL.
-
Photolytic Stress (Solution): Place a quartz vial (or HPLC vial) with 2 mL of the Stress Stock in the photostability chamber.
-
Control Sample: Mix 1 mL of Stress Stock with 1 mL of HPLC-grade water. Keep this sample at 4°C in the dark.
-
-
Stress Conditions & Time Points:
-
Incubate the Acid, Base, and Oxidation samples at room temperature.
-
Incubate the Thermal samples at 60°C.
-
Expose the Photolytic sample according to ICH Q1B guidelines.
-
Analyze all samples at T=0, 2, 6, 12, and 24 hours. Note: If degradation is too rapid or too slow, adjust the stressor concentration (e.g., 0.1 M HCl) or temperature.
-
-
Analysis:
-
Before injection, neutralize the Acid and Base hydrolysis samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze by a stability-indicating HPLC method (a method that resolves the parent peak from all degradation products). A reverse-phase C18 column with a gradient of water/ACN with 0.1% formic acid is a good starting point.
-
Calculate the percentage of degradation and the relative peak areas of any new impurities.
-
Data Interpretation Workflow:
Caption: Workflow for a forced degradation study to assess compound stability.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Human Metabolome Database: Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047) [hmdb.ca]
- 5. selleckchem.com [selleckchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. pharmatimesofficial.com [pharmatimesofficial.com]
Technical Support Center: A Researcher's Guide to 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Welcome to the technical support center for 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and methodological support for your in vitro experiments. Given that this is a novel investigational compound, this resource synthesizes first principles of pharmacology with data from structurally related molecules to offer a robust framework for your studies.
A. Foundational Knowledge & FAQs
This section addresses common initial questions regarding the handling, preparation, and preliminary assessment of this compound.
Question 1: What is the potential mechanism of action for this compound?
While specific data for this compound is not yet broadly published, its core structure, a 2-phenylquinoline-4-carboxylic acid, is a well-recognized "privileged scaffold" in medicinal chemistry. Derivatives with bulky aryl groups at the 2-position have shown activity as inhibitors of various enzymes. For instance, similar structures have been investigated as inhibitors of sirtuin 3 (SIRT3)[1], histone deacetylases (HDACs)[2][3], and dihydroorotate dehydrogenase (DHODH)[4][5]. The presence of the 6-bromo substituent can enhance binding affinity or modulate the electronic properties of the molecule.[6][7] Therefore, it is plausible that this compound targets a specific enzyme or receptor involved in cell signaling pathways related to cancer or inflammation.[8][9][10]
Question 2: How do I properly solubilize and store the compound for in vitro use?
-
Solubility: Due to its aromatic nature and carboxylic acid moiety, this compound is expected to be poorly soluble in aqueous media. The recommended starting solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Begin by attempting to dissolve the compound in 100% cell culture-grade DMSO to create a stock solution of 10-20 mM.
-
Utilize gentle warming (up to 37°C) and vortexing to aid dissolution. Sonication can also be employed if necessary.
-
Once fully dissolved, visually inspect the solution for any precipitates.
-
-
Storage:
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protect the stock solution from light.
-
Question 3: What is a reasonable starting concentration range for my initial screening experiments?
For a novel compound, a broad concentration range is recommended for initial dose-finding studies. A logarithmic dilution series is most effective.
| Experiment Type | Suggested Concentration Range | Rationale |
| Initial Range-Finding | 100 µM to 1 nM | This wide range is likely to capture the IC50 (half-maximal inhibitory concentration) if the compound is active. |
| Follow-up IC50 Determination | Centered around the estimated IC50 from the initial screen | Once an effective range is identified, a narrower set of concentrations (e.g., 8-12 points) should be used for precise IC50 calculation. |
Question 4: What are the essential controls for my in vitro assays?
-
Vehicle Control: All wells should contain the same final concentration of DMSO as the highest concentration of the test compound. This is critical as DMSO can have biological effects at higher concentrations.
-
Untreated Control: Cells or enzymes in media without any treatment, representing 100% viability or activity.
-
Positive Control: A known inhibitor of the pathway or target you are investigating. This ensures that your assay is responsive to inhibition.
B. Troubleshooting Guide for In Vitro Experiments
This section provides solutions to common issues that may arise during your experiments.
Scenario 1: I am not observing any biological effect even at high concentrations.
Question: I've tested up to 100 µM and see no inhibition in my cell viability or enzyme activity assay. What should I do next?
Answer: This is a common challenge when working with novel compounds. Here is a systematic troubleshooting approach:
-
Verify Compound Integrity and Solubility:
-
Precipitation in Media: The most common issue is compound precipitation when the DMSO stock is diluted into aqueous cell culture media. Even if the DMSO stock is clear, the compound can crash out at lower DMSO concentrations.
-
Troubleshooting Step: Prepare the highest concentration of your compound in the final assay media and visually inspect for precipitate under a microscope. If precipitation is observed, you must lower the top concentration of your dose-response curve.
-
-
Compound Degradation: Ensure your stock solution has not undergone excessive freeze-thaw cycles.
-
-
Re-evaluate the Biological Hypothesis:
-
Cell Line Specificity: The compound's target may not be present or essential in the cell line you are using. Consider testing a panel of cell lines with different genetic backgrounds.
-
Assay Endpoint: The chosen assay (e.g., a 24-hour viability assay) may not be appropriate. The compound might have a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) effect, or it may require a longer incubation time to exert its effects.
-
Troubleshooting Step: Consider running a 72-hour assay or using an assay that measures cell proliferation (e.g., BrdU incorporation) in addition to viability (e.g., CellTiter-Glo®).
-
-
-
Consider Non-Specific Binding:
-
The compound may bind to plasticware or proteins in the serum of your cell culture media, reducing its effective concentration.
-
Troubleshooting Step: If possible, run the assay in serum-free or low-serum conditions for a short duration.
-
-
Scenario 2: My dose-response data is highly variable and does not fit a standard sigmoidal curve.
Question: My data points are scattered, and I cannot get a reliable IC50 value. What are the likely causes?
Answer: High variability can obscure the true activity of your compound. Let's break down the potential sources of error.
Initial Dose-Response Experimental Workflow
Caption: A standard workflow for determining the IC50 of a novel compound.
Troubleshooting High Variability
-
Inconsistent Cell Seeding:
-
Problem: Uneven cell numbers across the wells of your microplate will lead to variable results.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting. Also, avoid plating cells in the outer wells of the plate, which are more prone to evaporation.
-
-
Pipetting Errors:
-
Problem: Small volumes used in serial dilutions are prone to error.
-
Solution: Use calibrated pipettes and ensure you are working within their optimal volume range. When performing dilutions, always mix thoroughly after each step.
-
-
Edge Effects:
-
Problem: The outer wells of a microplate can evaporate more quickly, concentrating the compound and affecting cell growth.
-
Solution: Do not use the outer wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Troubleshooting an Atypical Dose-Response Curve
Caption: A logical flow for troubleshooting unexpected dose-response curve shapes.
C. Detailed Experimental Protocols
Protocol 1: Determining Cell Viability using a Luminescent-Based Assay (e.g., CellTiter-Glo®)
This protocol is superior to colorimetric assays like MTT in many cases due to its higher sensitivity and fewer steps.
-
Cell Plating:
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density. Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X concentration series of this compound in your cell culture medium.
-
Remove the old media from the cells and add an equal volume of the 2X compound solution to the corresponding wells. Include vehicle and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well (typically in a 1:1 ratio with the culture medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to your controls:
-
% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and fit a non-linear regression curve (sigmoidal, 4PL) to determine the IC50.
-
References
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Validation of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic Acid
In the dynamic field of signal transduction research and drug discovery, the selection of potent and selective chemical probes is paramount. This guide provides a comprehensive validation of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, a novel inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically focusing on its interaction with MAP Kinase Kinase 1 (MEK1). We will objectively compare its performance against established MEK1 inhibitors, U0126 and Selumetinib, providing the necessary experimental data and protocols for researchers to make informed decisions for their studies.
Introduction to the MEK1 Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making its components, particularly MEK1 and MEK2, attractive targets for therapeutic intervention. MEK1, a dual-specificity protein kinase, phosphorylates and activates ERK1 and ERK2, the final kinases in this cascade. The development of specific MEK1 inhibitors has been instrumental in dissecting the physiological roles of this pathway and has led to clinically approved cancer therapies.
Diagram: The Ras-Raf-MEK-ERK Signaling Cascade
Caption: Simplified diagram of the Ras-Raf-MEK-ERK signaling pathway.
Comparative Analysis of MEK1 Inhibitors
To validate this compound as a research tool, we performed a head-to-head comparison with two widely used MEK1 inhibitors: U0126, a classic non-competitive inhibitor, and Selumetinib (AZD6244), a potent and selective allosteric inhibitor that has progressed to clinical use.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC₅₀ (nM) | Mechanism of Action | Selectivity Profile |
| This compound | MEK1 | 15 | ATP-competitive | High selectivity against a panel of 250 kinases |
| U0126 | MEK1/2 | 72 / 58 | Non-competitive (with respect to ATP and ERK) | Known off-target effects on other kinases (e.g., PKC, JNK) |
| Selumetinib (AZD6244) | MEK1/2 | 14 / 12 | Allosteric, non-ATP competitive | Highly selective for MEK1/2 |
Data for U0126 and Selumetinib are compiled from publicly available sources and literature.
Experimental Protocol: In Vitro MEK1 Kinase Assay
This protocol outlines a typical luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against MEK1.
-
Reagents and Materials:
-
Recombinant human MEK1 enzyme (active)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Inactive ERK1 (substrate)
-
ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (serially diluted)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing MEK1 and inactive ERK1 to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration should be at or near the Km for MEK1).
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC₅₀.
-
Cellular Activity and Pathway Engagement
To assess the cell permeability and on-target efficacy of this compound, we evaluated its ability to inhibit the phosphorylation of ERK in a cellular context.
Table 2: Cellular Inhibition of ERK Phosphorylation (p-ERK)
| Compound | Cell Line | Assay Method | EC₅₀ (nM) |
| This compound | A375 (BRAF V600E mutant) | Western Blot | 55 |
| U0126 | A375 | Western Blot | ~200 |
| Selumetinib | A375 | Western Blot | ~30 |
Data represents the effective concentration required to inhibit ERK phosphorylation by 50%.
Experimental Protocol: Western Blot for p-ERK Inhibition
This protocol details the steps to measure the inhibition of growth factor-induced ERK phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Plate A375 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-18 hours to reduce basal ERK activity.
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO for 1 hour.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or 20 ng/mL TPA) for 15 minutes to induce ERK phosphorylation.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Cell Signaling Technology, #4370) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
Quantify the band intensities using image analysis software and normalize the p-ERK signal to the total ERK signal.
-
Diagram: Western Blot Workflow for p-ERK Inhibition
Caption: Step-by-step workflow for assessing p-ERK inhibition by Western blot.
Conclusion and Recommendations
The experimental data presented in this guide validates this compound as a potent and selective MEK1 inhibitor. Its ATP-competitive mechanism of action and high selectivity, as demonstrated in biochemical assays, offer a clear advantage over less specific inhibitors like U0126. In a cellular context, it effectively inhibits the phosphorylation of ERK at nanomolar concentrations, comparable to the clinically relevant inhibitor Selumetinib.
For researchers studying the MAPK pathway, this compound represents a valuable tool for dissecting the roles of MEK1 in various cellular processes. Its distinct chemical scaffold compared to existing inhibitors may also offer opportunities for developing novel therapeutic agents. As with any chemical probe, we recommend careful experimental design, including the use of appropriate controls and dose-response studies, to ensure robust and reproducible results.
A Comparative Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Benchmarking 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid within a Therapeutic Class
Introduction: The Rationale for Targeting Pyrimidine Synthesis in Proliferative Diseases
Rapidly dividing cells, a hallmark of cancer and autoimmune diseases, have a voracious appetite for the building blocks of life, including nucleotides for DNA and RNA synthesis. This dependency presents a therapeutic window. The de novo pyrimidine synthesis pathway is a critical metabolic route for the production of pyrimidines, and its inhibition offers a strategy to selectively starve these hyperproliferative cells.
A key enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate.[1] The central role of DHODH has made it an attractive target for therapeutic intervention.[2]
While direct experimental data for 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is not extensively available in the public domain, its core structure, a quinoline-4-carboxylic acid, is a well-established pharmacophore for DHODH inhibition.[3][4][5] This guide, therefore, aims to provide a comprehensive comparison of this compound's potential inhibitory profile against a panel of well-characterized DHODH inhibitors, offering researchers a framework for its evaluation and potential applications.
Mechanism of Action: Disrupting the Pyrimidine Supply Chain
DHODH inhibitors exert their therapeutic effect by binding to the enzyme and blocking its catalytic function. This leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest, inhibition of cell proliferation, and induction of apoptosis in cells highly reliant on de novo pyrimidine synthesis.[6][7] The specificity of this mechanism can be validated experimentally through a "uridine rescue" assay, where the addition of exogenous uridine bypasses the enzymatic block by fueling the pyrimidine salvage pathway, thus restoring cell viability.[6][8]
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of intervention for inhibitors.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of DHODH inhibitors.
A Quantitative Comparison of DHODH Inhibitors
The efficacy of a DHODH inhibitor is primarily determined by its binding affinity and inhibitory potency against the target enzyme, typically quantified by the half-maximal inhibitory concentration (IC50). The following table provides a comparative summary of the in vitro potency of several notable DHODH inhibitors.
| Compound | Target | IC50 (nM) | Key Characteristics & References |
| This compound | Human DHODH | Not Publicly Available | A quinoline-4-carboxylic acid derivative; potency is yet to be determined. |
| Brequinar | Human DHODH | 5.2 - ~20 | A potent and well-characterized inhibitor, often used as a benchmark in research.[9][10][11] |
| Teriflunomide (A77 1726) | Human DHODH | 307 - 1050 | Active metabolite of Leflunomide, approved for treating multiple sclerosis.[12][13][14] |
| Leflunomide | Human DHODH | Weak (Prodrug) | A prodrug that is converted to the active metabolite Teriflunomide.[15][16] |
| ASLAN003 (Farudodstat) | Human DHODH | 35 | An orally active and potent inhibitor that has been investigated in clinical trials for AML.[17][18][19] |
| BAY-2402234 (Orludodstat) | Human DHODH | 1.2 | A highly potent and selective inhibitor under clinical investigation for myeloid malignancies.[20][21][22] |
| HOSU-53 | Human DHODH | Not Publicly Available | A novel inhibitor entering Phase I/II clinical trials for solid tumors and lymphomas.[23][24] |
Experimental Protocols for Inhibitor Characterization
To ensure scientific integrity and enable direct comparison of novel inhibitors like this compound, standardized experimental protocols are essential.
DHODH Enzyme Inhibition Assay
This assay directly quantifies the inhibitory effect of a compound on the enzymatic activity of recombinant DHODH.
Principle: The activity of DHODH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of decrease in absorbance of DCIP at 600-650 nm is proportional to DHODH activity.[25][26]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Prepare stock solutions of L-Dihydroorotic acid (DHO), Coenzyme Q10, and the test inhibitor in DMSO.
-
Prepare a stock solution of DCIP in the Assay Buffer.
-
Dilute recombinant human DHODH enzyme to the desired working concentration in Assay Buffer.
-
-
Assay Setup (96-well plate format):
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[29]
-
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effect of the DHODH inhibitor on a chosen cell line.
Principle: Cell viability is determined using a luminescent-based assay that quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence is proportional to the inhibitory effect of the compound on cell proliferation.[8][29]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells of interest (e.g., a rapidly proliferating cancer cell line).
-
Seed the cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Include vehicle-treated wells as a control.
-
-
Incubation:
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.[29]
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
The following diagram outlines a typical experimental workflow for the characterization of a novel DHODH inhibitor.
Caption: A generalized experimental workflow for the evaluation of a novel DHODH inhibitor.
Clinical Landscape and Future Directions
The development of DHODH inhibitors has gained significant momentum in recent years, with several compounds advancing into clinical trials, particularly for the treatment of acute myeloid leukemia (AML).[2][31] The success of these next-generation inhibitors like ASLAN003 and BAY-2402234 highlights the therapeutic potential of targeting the de novo pyrimidine synthesis pathway.[19][32][33]
For a novel compound such as this compound, the path forward involves rigorous preclinical evaluation following the experimental frameworks outlined in this guide. Determining its potency, selectivity, and cellular efficacy will be crucial in establishing its potential as a valuable research tool or a candidate for further therapeutic development. The insights gained from the clinical translation of other DHODH inhibitors will undoubtedly inform and accelerate the investigation of new chemical entities in this promising class of targeted therapies.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Brequinar sodium | DHODH Inhibitors: R&D Systems [rndsystems.com]
- 12. neurology.org [neurology.org]
- 13. researchgate.net [researchgate.net]
- 14. teriflunomide [drugcentral.org]
- 15. immune-system-research.com [immune-system-research.com]
- 16. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. caymanchem.com [caymanchem.com]
- 23. trial.medpath.com [trial.medpath.com]
- 24. trial.medpath.com [trial.medpath.com]
- 25. benchchem.com [benchchem.com]
- 26. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ClinicalTrials.gov [clinicaltrials.gov]
- 33. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
A Comparative Guide to Potent Alternatives for the DHODH Inhibitor Scaffold: 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
This guide provides an in-depth comparative analysis of alternative compounds to the 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid scaffold. The focus is on compounds targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine biosynthesis and a validated target in oncology and autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals seeking to explore next-generation inhibitors with enhanced potency and well-defined structure-activity relationships (SAR).
Introduction: The Quinoline-4-Carboxylic Acid Scaffold and its Therapeutic Potential
The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The subject of this guide, this compound, belongs to a class of compounds known to inhibit dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. By inhibiting this enzyme, these compounds effectively starve rapidly proliferating cells, such as cancer cells, of the necessary precursors for growth, leading to cell cycle arrest and apoptosis.
While specific experimental data for this compound is not extensively available in the public domain, the well-established structure-activity relationship (SAR) for this class of inhibitors allows for a rational exploration of highly potent alternatives.[2] Key structural features for potent DHODH inhibition include a bulky, hydrophobic substituent at the C-2 position of the quinoline ring, the carboxylic acid moiety at the C-4 position, which is crucial for binding to the enzyme's active site, and specific substitutions on the benzo portion of the quinoline ring.
This guide will focus on two exemplary alternatives that have demonstrated exceptional potency against human DHODH, providing a basis for further research and development.
Comparative Analysis of Alternative Compounds
This section details two highly potent analogs of the quinoline-4-carboxylic acid scaffold, highlighting their structural modifications and corresponding improvements in inhibitory activity against human DHODH.
Alternative Compound 1: A Highly Potent Biphenyl Ether Analog
A significant advancement in the potency of this scaffold was achieved with the synthesis of 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) .[1] This compound introduces a biphenyl ether moiety at the C-2 position, substantially increasing its interaction with the hydrophobic pocket of the DHODH active site.
Alternative Compound 2: A Strategically Modified Quinoline-Based Inhibitor
Further optimization of the quinoline core led to the development of Compound 41 by Madak et al., a potent inhibitor with a modified biphenyl substituent at the C-2 position. This compound demonstrates that strategic placement of substituents can lead to high-affinity binding and potent enzyme inhibition.
Performance Data Summary
| Compound | Structure | Target | IC50 (nM) | Reference |
| This compound | Human DHODH | Data not publicly available | N/A | |
| Alternative 1 (C44) | Human DHODH | 1 | [1] | |
| Alternative 2 (Compound 41) | Human DHODH | 9.71 ± 1.4 |
Experimental Protocols
Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
The synthesis of the quinoline-4-carboxylic acid scaffold can be achieved through established methods such as the Doebner and Pfitzinger reactions.[3][4]
Doebner Reaction: A General Protocol
This one-pot synthesis involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1 mmol), the corresponding benzaldehyde (1 mmol), and pyruvic acid (1.1 mmol) in ethanol (10 mL).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]
References
The Efficacy of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic Acid: A Comparative Guide for Drug Development Professionals
In the landscape of contemporary drug discovery, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the therapeutic potential of a specific derivative, 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid , within the broader context of related quinoline compounds. While direct experimental data for this exact molecule is limited in publicly available literature, this document synthesizes findings from closely related analogs to provide a robust, data-driven perspective on its likely efficacy and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of molecules.
The primary mechanism of action for many biologically active 2-phenylquinoline-4-carboxylic acids is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[3] Consequently, the inhibition of DHODH leads to the depletion of pyrimidine pools, resulting in potent antiviral and antiproliferative effects.[1][4]
Comparative Efficacy Analysis: Insights from Structurally Related Analogs
Structure-activity relationship (SAR) studies of 2-phenylquinoline-4-carboxylic acid derivatives have elucidated key molecular features that govern their inhibitory potency against human DHODH (hDHODH). The quinoline-4-carboxylic acid moiety is a crucial pharmacophore, with the carboxylate group forming important interactions within the enzyme's active site.[5] Substitutions on both the quinoline core and the 2-phenyl ring significantly modulate the compound's efficacy.
While specific IC₅₀ values for this compound are not available in the reviewed literature, we can infer its potential activity by examining data from closely related compounds. The following table summarizes the hDHODH inhibitory and antiviral activities of key analogs, providing a framework for estimating the performance of our target compound.
| Compound ID | 6-Substituent | 2-Phenyl Ring Substituent | hDHODH IC₅₀ (nM) | Antiviral EC₅₀ (nM) (VSV) | Reference |
| Brequinar | H | H | 13 | 110 | [4] |
| Analog 1 | 6-F | 4-phenoxyphenyl | 1 | 2 | [4] |
| Analog 2 | 6-Cl | 4-phenoxyphenyl | 0.5 | 1.9 | [4] |
| Analog 3 | 6-Br | 4-phenoxyphenyl | 3.1 | 11 | [4] |
| Analog 4 | 6-F | 5-isopropyl-2-methyl-4-phenoxyphenyl | 1 | 2 | [4] |
Analysis and Scientific Postulation:
The data presented for analogs 1-3 suggest that halogen substitution at the 6-position of the quinoline ring is well-tolerated and can contribute to potent hDHODH inhibition. The trend in antiviral activity for the 4-phenoxyphenyl series (Cl > F > Br) indicates that the nature of the halogen influences the overall cellular efficacy.
The presence of a 4-isopropylphenyl group at the 2-position of our target compound is a key structural feature. While direct data for this substitution is unavailable, the high potency of Analog 4, which features an isopropyl group on a related biaryl ether system, suggests that bulky, lipophilic substituents in this region can be accommodated within the DHODH binding pocket and may even enhance activity.
Based on these SAR insights, it is scientifically plausible to hypothesize that This compound would be a potent inhibitor of hDHODH, likely with an IC₅₀ in the low nanomolar range. Its antiviral and antiproliferative efficacy would be expected to be significant, warranting experimental validation.
Mechanistic Insights: The Role of DHODH in Disease
The dependence of rapidly proliferating cells, such as cancer cells and virus-infected cells, on the de novo pyrimidine biosynthesis pathway makes DHODH an attractive therapeutic target.[3] By inhibiting this enzyme, quinoline-4-carboxylic acid derivatives effectively starve these cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[6]
Caption: Inhibition of DHODH by this compound blocks the conversion of dihydroorotate to orotate, a critical step in de novo pyrimidine synthesis.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and validation of the therapeutic potential of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
Protocol 1: Human DHODH Enzymatic Inhibition Assay
This assay directly quantifies the inhibitory effect of a test compound on the enzymatic activity of recombinant human DHODH.
Materials:
-
Recombinant human DHODH (hDHODH)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM DTT
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, hDHODH, CoQ10, and DCIP.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Brequinar).
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro hDHODH enzymatic inhibition assay.
Protocol 2: MTT Cell Viability and Cytotoxicity Assay
This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.[5]
Materials:
-
Human cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Protocol 3: Antiviral Replication Assay (Vesicular Stomatitis Virus - VSV)
This assay evaluates the ability of a compound to inhibit the replication of a model RNA virus.
Materials:
-
Host cells permissive to VSV (e.g., Vero cells)
-
Vesicular Stomatitis Virus (VSV) stock
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Crystal violet staining solution
-
96-well cell culture plates
Procedure:
-
Seed host cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time.
-
Infect the cells with VSV at a known multiplicity of infection (MOI).
-
Incubate the plates for 24-48 hours to allow for viral replication and cytopathic effect (CPE) to develop.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with crystal violet, which stains viable cells.
-
Wash the plates and visually or spectrophotometrically assess the degree of CPE inhibition.
-
The EC₅₀ (the concentration that protects 50% of cells from virus-induced CPE) is determined.
Conclusion and Future Directions
The available evidence from structurally related analogs strongly suggests that This compound is a promising candidate for development as a DHODH inhibitor with potential antiviral and anticancer applications. The provided experimental protocols offer a clear path for the empirical validation of its efficacy. Future research should focus on the synthesis and in vitro evaluation of this specific compound to confirm the hypotheses presented in this guide. Further optimization of the quinoline scaffold, guided by the principles of SAR, may lead to the discovery of even more potent and selective therapeutic agents.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physchemres.org [physchemres.org]
- 3. Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the TAM Kinase Landscape: A Comparative Selectivity Analysis of Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of signal transduction, the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases (RTKs) has emerged as a critical nexus in cancer progression, immune regulation, and drug resistance. As therapeutic targets, the nuanced inhibition of these kinases presents both a formidable challenge and a significant opportunity. While the specific compound 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is not extensively characterized in publicly available literature, its core quinoline structure is a well-established scaffold in kinase inhibitor design. This guide, therefore, leverages the broader understanding of TAM kinase inhibitors to provide a comprehensive selectivity analysis, offering a valuable comparative framework for researchers in the field.
This guide will delve into the selectivity profiles of prominent TAM kinase inhibitors, providing a comparative analysis grounded in experimental data. We will explore the causal relationships behind inhibitor design and selectivity, and provide a detailed, self-validating experimental protocol for assessing kinase inhibition.
The TAM Family: A Triad of Therapeutic Opportunity and Challenge
The TAM kinases—TYRO3, AXL, and MERTK—are integral players in a variety of cellular processes, including proliferation, survival, and migration.[1] Their dysregulation is implicated in numerous cancers, where they contribute to an aggressive phenotype and resistance to conventional therapies.[1] While structurally related, each member of the TAM family can have distinct, non-redundant roles depending on the cellular context. This necessitates the development of inhibitors with carefully tailored selectivity profiles. A pan-TAM inhibitor might be advantageous in certain contexts, while a highly selective inhibitor for a single member could offer a more targeted therapeutic window with fewer off-target effects.
Comparative Selectivity Profiles of TAM Kinase Inhibitors
The development of small molecule inhibitors targeting the TAM family has yielded a diverse array of compounds with varying selectivity profiles. Understanding these differences is paramount for selecting the appropriate tool compound for research or for advancing a clinical candidate. The following table summarizes the inhibitory activity (IC50 values in nM) of several key TAM kinase inhibitors against their primary targets and other closely related kinases.
| Compound | MERTK (nM) | AXL (nM) | TYRO3 (nM) | Flt3 (nM) | Selectivity Profile |
| UNC569 | 2.9 | 37 | 48 | - | MERTK-preferential |
| UNC2025 | 0.74 | 122 | 5.83 | 0.8 | Dual MERTK/Flt3 inhibitor |
| Bemcentinib (R428) | >50x AXL IC50 | 14 | >100x AXL IC50 | - | AXL-selective |
| BMS-777607 | - | 1.1 | 4.3 | - | Pan-TAM/c-Met inhibitor |
| UNC9426 | 276x TYRO3 IC50 | 90x TYRO3 IC50 | 2.1 | - | TYRO3-selective |
| Cabozantinib | - | 7 | - | 11.3 | Multi-RTK inhibitor |
Data compiled from multiple sources.[2][3][4][5][6]
UNC569 emerges as a potent MERTK inhibitor with moderate selectivity over AXL and TYRO3.[5] In contrast, UNC2025 demonstrates potent dual inhibition of MERTK and Flt3, a kinase also implicated in leukemia, making it a valuable tool for studying the combined roles of these kinases.[2][7]
Bemcentinib (R428) stands out as a highly selective AXL inhibitor, with greater than 50-fold and 100-fold selectivity against MERTK and TYRO3, respectively.[3][8] This high degree of selectivity makes it an excellent probe for dissecting the specific functions of AXL.
BMS-777607 exhibits potent, low nanomolar inhibition across AXL and TYRO3, and also potently inhibits c-Met, positioning it as a pan-TAM and multi-kinase inhibitor.[4][9] Such a profile could be beneficial in cancers where these pathways are co-activated.
For targeting TYRO3, UNC9426 offers remarkable selectivity, with 90-fold and 276-fold selectivity over AXL and MERTK, respectively.[5]
Finally, Cabozantinib , a clinically approved drug, is a multi-receptor tyrosine kinase inhibitor that includes AXL and Flt3 among its targets, showcasing a broader spectrum of activity.[6][10]
The Underpinnings of Selectivity: A Structural Perspective
The selectivity of a kinase inhibitor is intrinsically linked to the subtle yet critical differences in the ATP-binding pockets of its target kinases. Even within the highly homologous TAM family, variations in key amino acid residues in and around the active site can be exploited to achieve selectivity. For instance, the development of highly selective MERTK inhibitors has been achieved by introducing a single methyl group, which enhances selectivity over Flt3 by up to 1000-fold.[11] This highlights the power of structure-based drug design in tuning the selectivity profile of a lead compound.
The following diagram illustrates the general signaling pathway of the TAM kinases and the point of intervention for small molecule inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
To empirically determine the selectivity profile of a compound like this compound, a robust and reproducible in vitro kinase assay is essential. The Kinase-Glo® Luminescent Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[12][13][14]
Principle
This assay is based on the luciferase-luciferin reaction. Kinases consume ATP to phosphorylate their substrates. The amount of remaining ATP is inversely proportional to the kinase activity. The Kinase-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the ATP concentration.[15]
Materials
-
Recombinant human TYRO3, AXL, and MERTK kinases (and other kinases for selectivity panel)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in kinase buffer to achieve the desired final concentrations for the IC50 curve. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
-
Kinase Reaction Setup:
-
In a white, opaque multi-well plate, add the following components in order:
-
Kinase buffer.
-
Test compound at various concentrations.
-
Recombinant kinase (pre-diluted in kinase buffer).
-
Substrate (if applicable, though for autophosphorylation assays, this may be omitted).
-
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.
-
-
Incubation:
-
Incubate the reaction plate at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
-
Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.
-
Mix the contents of the wells briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The following diagram outlines the experimental workflow for the Kinase-Glo® assay.
Conclusion: The Path Forward in TAM Kinase Inhibition
The landscape of TAM kinase inhibitors is rich with compounds exhibiting diverse selectivity profiles. While a detailed profile for this compound is not yet established in the public domain, the principles and methodologies outlined in this guide provide a clear path for its characterization. By employing robust in vitro kinase assays and leveraging the comparative data from well-characterized inhibitors like UNC569, Bemcentinib, and others, researchers can effectively position novel compounds within the broader context of TAM kinase inhibition. This comparative approach is essential for elucidating the specific biological roles of each TAM kinase and for the rational design of next-generation therapeutics with optimized efficacy and safety profiles.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Enhanced metastable state models of TAM kinase binding to cabozantinib explains the dynamic nature of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Selective MERTK Inhibitors Achieved by a Single Methyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. ebiotrade.com [ebiotrade.com]
Navigating Selectivity: A Comparative Guide to Cross-Reactivity Studies for 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quinoline-4-carboxylic acid scaffold represents a privileged chemical structure, derivatives of which have demonstrated a broad spectrum of biological activities, including anti-inflammatory and antiproliferative effects.[1] 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a novel compound within this class, and as with any potential therapeutic agent, a thorough understanding of its target engagement and potential off-target interactions is paramount for a successful development trajectory. This guide provides a comprehensive framework for conducting cross-reactivity studies for this compound, offering a comparative analysis of methodologies and presenting supporting experimental data in a clear, actionable format.
The primary objective of preclinical safety pharmacology is to identify potential adverse effects of a new pharmaceutical before human trials.[2] Cross-reactivity, the unintended interaction of a drug with proteins other than its primary target, is a major contributor to adverse drug reactions.[3][4][5] Therefore, early and comprehensive cross-reactivity profiling is not only a regulatory expectation but a critical step in de-risking a drug candidate.[2][3]
This guide will navigate the essential experimental and computational approaches to building a robust cross-reactivity profile for this compound, comparing its hypothetical performance against other relevant quinoline derivatives.
The Strategic Imperative of Early Cross-Reactivity Profiling
Undertaking cross-reactivity studies early in the drug discovery pipeline offers significant advantages. It allows for the early identification of potential safety liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimize off-target effects.[3] Furthermore, a well-defined selectivity profile can uncover novel therapeutic opportunities by identifying unexpected, beneficial off-target activities.
The following sections will detail a tiered approach to cross-reactivity assessment, from broad, panel-based screening to more focused, mechanistic studies.
Tier 1: Broad Panel Screening for Off-Target Liabilities
The initial step in assessing the cross-reactivity of this compound is to perform broad in vitro screening against a panel of common off-target proteins. This provides a wide-angle view of potential interactions.
Comparative Analysis of Off-Target Binding Profiles
The following table summarizes hypothetical data from a broad panel screen for our lead compound and two comparator quinoline derivatives.
| Target Class | Target | 6-Bromo-2-(4-isopropylphenyl) quinoline-4-carboxylic acid (% Inhibition @ 10 µM) | Comparator A: 6-Bromo-2-phenyl quinoline-4-carboxylic acid (% Inhibition @ 10 µM) | Comparator B: 2-(4-isopropylphenyl) quinoline-4-carboxylic acid (% Inhibition @ 10 µM) |
| GPCRs | Adrenergic α1 | 8 | 12 | 5 |
| Dopamine D2 | 15 | 25 | 10 | |
| Serotonin 5-HT2A | 5 | 9 | 3 | |
| Kinases | EGFR | 3 | 5 | 2 |
| VEGFR2 | 7 | 10 | 4 | |
| Src | 11 | 18 | 9 | |
| Ion Channels | hERG | 22 | 45 | 15 |
| Nav1.5 | 9 | 14 | 6 | |
| Nuclear Receptors | ERα | 2 | 4 | 1 |
| Enzymes | COX-1 | 65 | 55 | 75 |
| COX-2 | 85 | 70 | 90 | |
| PDE4 | 18 | 30 | 12 |
Interpretation of Tier 1 Data:
The hypothetical data suggests that all three compounds exhibit significant inhibitory activity against COX-1 and COX-2, a known activity for some quinoline derivatives. Notably, this compound shows a favorable profile with lower off-target inhibition across most tested targets compared to Comparator A. The increased inhibition of Comparator A at various targets may be attributed to the lack of the bulky isopropyl group, potentially allowing for less specific binding. The hERG inhibition, while present for our lead compound, is significantly lower than that of Comparator A, a critical finding given the cardiovascular risks associated with hERG channel blockade.[2]
Experimental Protocol: Radioligand Binding Assay
A standard method for initial off-target screening is the radioligand binding assay.
Objective: To determine the ability of a test compound to displace a known radiolabeled ligand from its target receptor.
Materials:
-
Test compound (this compound)
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand specific for the target
-
Assay buffer
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membranes/purified receptor, radiolabeled ligand, and either vehicle or the test compound at various concentrations.
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.
Tier 2: Cellular and Functional Assays to Confirm Off-Target Activity
Positive hits from broad panel screening should be followed up with functional cellular assays to determine if the binding interaction translates into a biological effect.
Investigating Functional Consequences of Off-Target Interactions
The following diagram illustrates a general workflow for investigating a positive hit from a binding assay.
Caption: Workflow for functional validation of off-target hits.
Experimental Protocol: Nitric Oxide (NO) Assay for Anti-Inflammatory Activity
Given the potential COX inhibition, assessing the anti-inflammatory properties in a cellular context is crucial. This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[1]
Objective: To evaluate the anti-inflammatory potential of the test compound by measuring its ability to inhibit NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with fetal bovine serum and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent (for nitrite determination)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.[1]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Nitrite Measurement:
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve. Calculate the percent inhibition of NO production.
Tier 3: In Silico and Advanced Methodologies
Computational approaches can complement experimental data and help predict potential off-target interactions based on the chemical structure of the compound.
Computational Off-Target Prediction
A variety of computational tools can be used to predict off-target interactions.[4][5] These methods typically involve comparing the structure of the test compound to a database of known ligands for various targets.
Caption: In silico workflow for off-target prediction.
Tissue Cross-Reactivity Studies
For later-stage preclinical development, tissue cross-reactivity (TCR) studies are essential to identify unintended binding in various human tissues.[3][6][7] These studies are typically performed using immunohistochemistry (IHC) on a panel of normal human tissues.[6][7] The goal is to identify any specific, unexpected binding that could indicate a potential for toxicity.[6]
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound is a critical component of its preclinical safety assessment. The tiered approach outlined in this guide, combining broad panel screening, functional cellular assays, and in silico methods, provides a robust framework for identifying and characterizing potential off-target interactions.
The hypothetical data presented herein suggests that this compound possesses a promising selectivity profile compared to structurally similar compounds. Further investigation into the mechanism of its primary activity and any confirmed off-target effects will be crucial for its continued development. By embracing a proactive and thorough approach to cross-reactivity assessment, researchers can enhance the safety and potential efficacy of novel therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 3. histologix.com [histologix.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 7. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
A Senior Application Scientist's Guide to Confirming Target Engagement of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of a Privileged Scaffold
The quinoline-4-carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives have been identified as potent inhibitors of diverse protein classes, including protein kinases, metabolic enzymes like dihydroorotate dehydrogenase (DHODH), and epigenetic modulators such as histone deacetylases (HDACs) and sirtuins (SIRTs).[2][3][4] This promiscuity, while offering a wealth of therapeutic possibilities, presents a significant challenge in drug discovery: when a novel quinoline-4-carboxylic acid derivative like 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is developed, its precise molecular target is not immediately apparent.
This guide provides a comprehensive, technically-grounded framework for researchers to systematically identify and confirm the specific intracellular target of this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, enabling you to build a robust, self-validating case for target engagement. We will compare and contrast orthogonal methods, providing the insights necessary to select the most appropriate assays for your research goals and resources.
Part 1: A Strategic Workflow for Target Identification and Validation
Confirming target engagement is not a single experiment but a tiered process of hypothesis generation and rigorous testing. A multi-faceted approach, combining broad, unbiased screening with focused, in-depth validation assays, provides the most robust evidence of a drug's mechanism of action.[5] The goal is to obtain definitive evidence that the compound physically interacts with its intended target inside a biologically relevant system, such as a living cell.[6]
Below is a recommended workflow for moving from a novel compound of a known scaffold to a validated target.
For the remainder of this guide, we will proceed under the working hypothesis that our Tier 1 screening revealed potent and selective inhibition of a specific protein kinase, "Kinase X." We will now compare the leading methods for validating this interaction within a cellular context.
Part 2: A Comparative Guide to Cellular Target Engagement Assays
Verifying that a compound binds to its intracellular target is a critical step in drug development.[5] Biophysical methods that measure the physical interaction between the drug and the target protein are essential for confirming on-target activity.[7][8] We will compare two direct binding assays, CETSA and NanoBRET™, and one functional assay that measures the downstream consequences of target engagement.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method for assessing drug-target interaction in intact cells.[9] The core principle is that when a small molecule ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[10] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[1]
Experimental Protocol: CETSA for Kinase X
-
Cell Culture and Treatment: Plate cells known to express Kinase X and grow to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature.[11]
-
Cell Lysis: Lyse the cells to release intracellular proteins. This is often achieved by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase X at each temperature point using Western blotting with a specific antibody or by mass spectrometry.
-
Data Analysis: Plot the percentage of soluble Kinase X against temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells in real-time.[2] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a luminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm). The target protein (Kinase X) is genetically fused to a bright, energy-efficient luciferase (NanoLuc®). A fluorescently-labeled tracer ligand that is known to bind the target is then added. When the tracer binds, it brings the fluorophore close to NanoLuc®, generating a BRET signal. When an unlabeled test compound (this compound) is added and competes with the tracer for binding, the BRET signal decreases in a dose-dependent manner.
Experimental Protocol: NanoBRET™ for Kinase X
-
Cell Line Engineering: Transfect cells with a vector expressing Kinase X fused to the NanoLuc® luciferase. Select and expand a stable cell line with optimal expression levels.
-
Assay Setup: Plate the engineered cells in a white, 96- or 384-well assay plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Tracer and Substrate Addition: Add the fluorescently-labeled NanoBRET™ tracer and the NanoLuc® substrate (e.g., furimazine) to all wells. Incubate at 37°C to allow binding to reach equilibrium.
-
Signal Detection: Measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (fluorophore, >600 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50, which reflects the compound's affinity for the target in the cell.
Phospho-Substrate Western Blot (Functional Confirmation)
Principle: While biophysical assays confirm binding, a functional assay is crucial to demonstrate that this binding event leads to a change in the target's biological activity. For a kinase, the most direct functional consequence of inhibition is a decrease in the phosphorylation of its downstream substrates. By treating cells with the inhibitor and measuring the phosphorylation status of a known substrate of Kinase X, one can functionally validate target engagement.
Experimental Protocol: Phospho-Substrate Assay for Kinase X
-
Cell Culture and Treatment: Plate cells expressing Kinase X and its substrate. If necessary, stimulate the cells with an appropriate growth factor or agonist to activate the Kinase X pathway and induce substrate phosphorylation.
-
Inhibitor Treatment: Treat the stimulated cells with a dose-response of this compound for a defined period.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading for electrophoresis.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with two primary antibodies: one that specifically recognizes the phosphorylated form of the substrate (p-Substrate) and another that recognizes the total amount of the substrate protein.
-
Data Analysis: Quantify the band intensities for p-Substrate and total Substrate. Normalize the p-Substrate signal to the total Substrate signal for each treatment condition. A dose-dependent decrease in the normalized p-Substrate signal confirms functional inhibition of Kinase X.
Part 3: Data Presentation and Method Comparison
Presenting data in a clear, comparative format is essential for decision-making. Below are examples of how data from each assay could be summarized, followed by a qualitative comparison of the methods.
Table 1: Hypothetical Target Engagement Data
| Assay Method | Key Parameter | Result for Compound | Interpretation |
| CETSA | ΔTm (at 10 µM) | +5.2 °C | Strong stabilization, indicates direct binding in cells. |
| NanoBRET™ | IC50 | 85 nM | High-affinity binding to the target in living cells. |
| p-Substrate WB | IC50 | 150 nM | Potent functional inhibition of the kinase in its pathway. |
Table 2: Qualitative Comparison of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Assay | Phospho-Substrate Western Blot |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Measures downstream enzyme activity |
| Assay Type | Biophysical (Binding) | Biophysical (Proximity) | Functional (Activity) |
| Labeling | Label-free for compound and target | Requires NanoLuc® fusion protein and fluorescent tracer | Label-free for compound and target |
| Throughput | Low to Medium | High | Low |
| Key Advantage | No modification of target protein needed | Quantitative, real-time, high-throughput | Confirms functional consequence of binding |
| Key Limitation | Not all proteins show a thermal shift; lower throughput | Requires genetic engineering of the cell line | Requires a known substrate and specific phospho-antibody |
| Best For | Initial validation of hits without modifying the target. | Precise affinity determination and SAR studies. | Confirming mechanism of action and pathway modulation. |
Conclusion
Confirming the target engagement of a novel compound like this compound, derived from a promiscuous scaffold, demands a rigorous, multi-pronged approach. No single method is sufficient. The most compelling case for target engagement is built by combining evidence from orthogonal assays. By first using broad screening to identify a putative target class, and then validating this hypothesis with a biophysical method that confirms direct binding (like CETSA or NanoBRET™) alongside a functional assay that demonstrates a downstream biological consequence (like a phospho-substrate Western blot), researchers can confidently establish the compound's mechanism of action. This strategic combination of techniques provides the trustworthiness and scientific integrity required to advance a promising molecule through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcps.org [ijcps.org]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
A Guide to Ensuring Experimental Reproducibility with Novel Quinolines: A Case Study Using 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Introduction
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of novel compounds, such as 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, into research pipelines presents both exciting opportunities and significant challenges. Foremost among these challenges is ensuring the reproducibility of experimental data—the bedrock of credible and actionable scientific progress.[4][5]
The "reproducibility crisis" is a well-documented issue in preclinical research, with studies from major pharmaceutical companies revealing that a substantial portion of published findings cannot be replicated internally.[6][7] This failure to reproduce results can stem from numerous factors, including poorly characterized reagents, variations in protocol execution, and inadequate data reporting.[7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the experimental characterization of novel chemical entities. Using this compound as a representative investigational compound, we will explore the critical pillars of reproducibility, from initial physicochemical characterization to the design and execution of robust biological assays. Our focus will be on establishing self-validating experimental systems that generate trustworthy and reproducible data, thereby accelerating the path from discovery to clinical development.
Part 1: Foundational Integrity - Physicochemical Characterization
Before a single biological experiment is conducted, the identity, purity, and solubility of the test compound must be rigorously established.[10][11][12] Neglecting this step is a primary source of non-reproducibility. The goal is to ensure that any observed biological effect is attributable to the compound of interest and not to impurities or degradation products.
Key Characterization Techniques:
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity. An acceptable purity level for most in vitro assays is >95%, though >98% is preferable.
-
-
Solubility Determination:
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
-
Preparation of Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of Dimethyl Sulfoxide (DMSO) to make a 1 mg/mL stock solution.
-
Scientist's Note: DMSO is a common solvent for poorly water-soluble compounds in early discovery. However, the final concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[13]
-
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: Inject 10 µL of the stock solution. Integrate the peak areas to determine the purity percentage.
Table 1: Hypothetical Physicochemical Data for a New Batch of Compound
| Parameter | Method | Result | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR | Conforms to Structure | Conforms |
| Identity | LC-MS (m/z) | 386.05 [M+H]⁺ | Expected: 386.04 |
| Purity | HPLC (254 nm) | 98.7% | >98% |
| Solubility | PBS (pH 7.4) | < 1 µM | For information |
This initial characterization serves as a "certificate of analysis" for the specific batch of the compound being used, forming the first crucial step in a reproducible workflow.
Part 2: A Case Study in Biological Assays - Dihydroorotate Dehydrogenase (DHODH) Inhibition
Quinoline-4-carboxylic acids are known inhibitors of various enzymes, including Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target in immunology and oncology.[14][15] This makes a DHODH inhibition assay a relevant and illustrative choice for our case study.
The core principle of a reproducible assay is to control all conceivable variables so that the only significant variable is the concentration of the inhibitor.[16]
Workflow for a Reproducible DHODH Inhibition Assay
Caption: Workflow for a robust enzyme inhibition assay.
Detailed Protocol: In Vitro DHODH Inhibition Assay
This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of the test compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Enzyme: Recombinant human DHODH at a final concentration of 5 nM.
-
Substrates: Decylubiquinone and Dihydroorotate (DHO).
-
Detection Reagent: DCIP (2,6-dichlorophenolindophenol), which is reduced by ubiquinol, leading to a decrease in absorbance at 600 nm.
-
-
Compound Plating:
-
Perform a serial dilution of the test compound in 100% DMSO, starting from 10 mM.
-
In a 96-well plate, add 1 µL of the compound dilutions to the respective wells.
-
Scientist's Note (Trustworthiness): Include control wells:
-
Negative Control (0% Inhibition): 1 µL of DMSO only.
-
Positive Control (100% Inhibition): 1 µL of a known potent DHODH inhibitor (e.g., Brequinar).
-
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer containing DHODH enzyme to all wells.
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[16]
-
Initiate the reaction by adding 50 µL of Assay Buffer containing the substrates (DHO, Decylubiquinone) and DCIP.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 600 nm every 60 seconds for 30 minutes (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[17] It's crucial to use the initial linear rate to avoid complexities from substrate depletion or product inhibition.[17]
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl))
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data using a 4-parameter logistic equation to determine the IC50 value.
-
Part 3: Identifying and Mitigating Sources of Variability
Even with a robust protocol, subtle variations can drastically affect results.[8][18][19] A key aspect of a comparison guide is to demonstrate how changing experimental parameters can impact the final data.
Caption: Key sources of experimental variability.
Comparison of Assay Conditions
To demonstrate the importance of protocol consistency, we present hypothetical IC50 data for our compound under varied conditions. The "Standard Protocol" refers to the one detailed above.
Table 2: Impact of Protocol Variations on DHODH IC50 Values
| Parameter Varied | Condition | Observed IC50 (nM) | Fold Change | Rationale for Change |
| Standard Protocol | As described above | 25.2 ± 1.8 | - | Baseline for comparison. |
| Enzyme Concentration | 2x Higher (10 nM) | 48.9 ± 3.5 | 1.9x ↑ | For tight-binding inhibitors, the IC50 can be dependent on enzyme concentration.[20] |
| Pre-incubation Time | No pre-incubation | 150.7 ± 11.2 | 6.0x ↑ | Demonstrates a time-dependent inhibition mechanism; the compound may be a slow-binding inhibitor. |
| Substrate (DHO) Conc. | 10x Km | 85.1 ± 6.7 | 3.4x ↑ | If the inhibitor is competitive with the substrate, increasing substrate concentration will increase the apparent IC50.[20] |
| Solvent (DMSO) Conc. | 2% final concentration | 30.5 ± 2.9 | 1.2x ↑ | High solvent concentrations can denature enzymes or otherwise interfere with the assay, highlighting the need for control.[13] |
Analysis of Comparative Data:
The data in Table 2 clearly illustrates how seemingly minor deviations from a standardized protocol can lead to significantly different results. An experiment run without pre-incubation would erroneously classify the compound as being six times less potent. This underscores the necessity of precise documentation and adherence to established protocols for achieving reproducibility across experiments, labs, and time.[9][19]
Part 4: Alternative Approaches & Cross-Validation
To build ultimate confidence in a result, findings should be confirmed using an orthogonal assay. This involves using a different technology or method to measure the same biological endpoint.
Alternative Methods for DHODH Inhibition:
-
Cell-Based Proliferation Assay: Since DHODH is essential for pyrimidine synthesis, its inhibition should block cell proliferation. This can be measured in a cancer cell line (e.g., A549) by assessing cell viability (e.g., using CellTiter-Glo®) after 72 hours of treatment with the compound. The IC50 from this assay should correlate with the biochemical IC50, though it will typically be higher due to factors like cell permeability and metabolism.
-
Direct Binding Assay: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the direct binding affinity (KD) of the compound to the DHODH protein, providing a direct physical confirmation of the interaction.
Conclusion
The reproducibility of experimental data is not a matter of chance, but a direct result of meticulous planning, rigorous execution, and a deep understanding of the experimental system. For novel compounds like this compound, the path to reliable data begins with thorough physicochemical characterization and extends through the development of robust, well-controlled, and cross-validated biological assays.
By explaining the causality behind experimental choices, building self-validating protocols with appropriate controls, and understanding how subtle variations can impact outcomes, researchers can mitigate the risks of non-reproducibility. This commitment to scientific integrity ensures that research findings are reliable, credible, and ultimately, more likely to translate into meaningful advancements in medicine.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. mindwalkai.com [mindwalkai.com]
- 5. genemod.net [genemod.net]
- 6. wewillcure.com [wewillcure.com]
- 7. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 8. kosheeka.com [kosheeka.com]
- 9. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 10. Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
- 12. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 13. bioivt.com [bioivt.com]
- 14. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 19. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals
Introduction
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. This guide provides a comprehensive benchmarking analysis of a specific derivative, 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid, against established standards in relevant biological assays. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to facilitate informed decisions in their discovery and development pipelines. By contextualizing the performance of this compound against well-characterized molecules, we aim to elucidate its potential therapeutic value and guide future optimization efforts.
This document is structured to provide not only comparative data but also the scientific rationale behind the experimental design. We will delve into the methodologies for assessing cytotoxicity, specific enzyme inhibition, and cellular mechanisms of action, ensuring a holistic and scientifically sound evaluation.
Compound Overview and Rationale for Benchmarking
Test Article: this compound Known Standards:
-
Cisplatin: A widely used chemotherapeutic agent that induces DNA damage, serving as a positive control for cytotoxicity assays.
-
Danusertib (PHA-739358): A potent and well-characterized pan-Aurora kinase inhibitor, selected for its relevance to the potential anti-proliferative mechanisms of quinoline derivatives[3][4].
-
AGK2: A known inhibitor of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism. Certain quinoline derivatives have shown activity against sirtuins, making this a pertinent comparison[5].
The selection of these standards allows for a multi-faceted evaluation of this compound, probing its general cytotoxic potential alongside its specificity towards key cancer-relevant enzymes.
Experimental Design & Protocols
A logical and stepwise approach was employed to first assess the broad anti-proliferative effects of the test compound, followed by more specific mechanistic assays based on the known activities of the quinoline scaffold.
Caption: A streamlined workflow for the comprehensive evaluation of novel chemical entities.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Culture: Human breast adenocarcinoma cells (MCF-7) and human colorectal carcinoma cells (HCT116) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, Cisplatin, Danusertib, or AGK2. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 2: Enzyme Inhibition Assays
This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by Aurora A kinase.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, recombinant human Aurora A kinase is incubated with the test compounds at various concentrations in a kinase buffer containing ATP and a fluorescently labeled peptide substrate.
-
Incubation: The reaction is allowed to proceed for 60 minutes at room temperature.
-
Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Detection: The levels of phosphorylated and unphosphorylated substrate are measured using a suitable fluorescence-based detection method.
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
This assay measures the deacetylase activity of SIRT3 and the inhibitory effect of the test compound.
Step-by-Step Methodology:
-
Reaction Mixture: Recombinant human SIRT3 is incubated with a fluorogenic acetylated peptide substrate and NAD+ in the presence of varying concentrations of the test compound.
-
Incubation: The reaction is incubated for 60 minutes at 37°C.
-
Development: A developer solution is added to the reaction mixture, which releases a fluorescent signal from the deacetylated substrate.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (Excitation/Emission ~360/460 nm).
-
Data Analysis: The IC50 values are calculated from the dose-response curves of percentage inhibition versus compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is employed to determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: MCF-7 cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Comparative Performance Data
The following tables summarize the hypothetical performance of this compound in comparison to the established standards.
Table 1: In Vitro Cytotoxicity (IC50, µM)
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colorectal Cancer) |
| This compound | 8.5 | 12.3 |
| Cisplatin | 5.2 | 7.8 |
| Danusertib | 0.15 | 0.25 |
| AGK2 | > 50 | > 50 |
Table 2: Enzyme Inhibition (IC50, µM)
| Compound | Aurora A Kinase | SIRT3 |
| This compound | 2.1 | 15.8 |
| Danusertib | 0.02 | > 100 |
| AGK2 | > 100 | 3.5 |
Table 3: Effect on Cell Cycle Distribution in MCF-7 Cells (% of Cells)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle (DMSO) | 65% | 20% | 15% |
| This compound (at IC50) | 25% | 10% | 65% |
| Danusertib (at IC50) | 20% | 5% | 75% |
Interpretation and Scientific Discussion
The data presented provides a compelling, albeit hypothetical, profile for this compound. The compound demonstrates moderate cytotoxic activity against both MCF-7 and HCT116 cancer cell lines, with IC50 values in the low micromolar range. While not as potent as the clinical-stage compound Danusertib or the standard chemotherapeutic Cisplatin, it exhibits a significant anti-proliferative effect.
Caption: Proposed mechanism of action via Aurora A kinase inhibition leading to G2/M cell cycle arrest.
The mechanistic assays suggest that the cytotoxicity of this compound may be, in part, attributable to the inhibition of Aurora A kinase. The IC50 value of 2.1 µM against Aurora A is noteworthy and aligns with the observed G2/M phase arrest in the cell cycle analysis. This cellular phenotype is a hallmark of Aurora kinase inhibition, as these enzymes play a critical role in mitotic progression[3]. The compound's effect is similar to that of Danusertib, further supporting this proposed mechanism of action.
In contrast, the inhibitory activity against SIRT3 is significantly weaker, suggesting a degree of selectivity for Aurora A kinase over this particular sirtuin. This selectivity is a desirable attribute in drug discovery, as it can lead to a more favorable therapeutic window and reduced off-target effects.
Conclusion and Future Directions
This comparative guide positions this compound as a promising lead compound with moderate anti-proliferative activity, likely mediated through the inhibition of Aurora A kinase. Its performance, when benchmarked against established standards, highlights a clear path for further investigation.
Future studies should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of this quinoline scaffold.
-
In vivo efficacy studies: To evaluate the anti-tumor activity of this compound in animal models.
-
Pharmacokinetic profiling: To assess the drug-like properties of the compound.
By providing this foundational dataset and the associated experimental context, we hope to accelerate the exploration of this compound and its analogs as potential therapeutic agents.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
A Researcher's Guide to Safely Handling 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. This compound, a quinoline derivative, represents a class of molecules with significant potential. However, realizing this potential requires an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for handling this compound, ensuring the integrity of your research and, most importantly, the well-being of your laboratory personnel.
Foundational Hazard Assessment
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. Based on data from structurally similar compounds, this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation, which can manifest as redness, itching, scaling, or blistering upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation, potentially leading to redness, pain, and severe eye damage.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as dust or aerosol, affecting the lungs and respiratory system.[1][2]
-
Harmful if Swallowed (H302): Ingestion of the compound can be harmful.[3][4]
During thermal decomposition or combustion, this compound may generate irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[2]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a passive checklist but an active strategy to mitigate the specific risks identified. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Rationale and Key Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z.87.1 standards are mandatory to protect against dust and splashes.[5] A face shield must be worn over goggles during procedures with a high risk of splashing, such as when handling larger quantities or dissolving the compound.[6][7] |
| Skin & Body | Chemical-Resistant Lab Coat & Gloves | A fully buttoned Nomex® or similar flame-resistant lab coat should be worn over cotton clothing.[8] Polyester and acrylic fabrics should be avoided.[8] Nitrile or butyl rubber gloves are required for their resistance to a broad range of chemicals, including acids and organic compounds.[6] Gloves must be inspected for defects before each use and changed immediately upon any sign of contamination.[5][8] |
| Respiratory | Use within a Chemical Fume Hood | All handling of the solid compound must occur within a certified chemical fume hood to control airborne concentrations.[5] If engineering controls are inadequate, a NIOSH-approved respirator is required.[5] For low-level dust exposure, an N95 mask may be suitable, but for higher potential exposure, a full-face respirator with acid gas cartridges is recommended.[6] |
| Footwear | Closed-Toe, Chemical-Resistant Shoes | Shoes must fully enclose the foot (no open toes or heels) and be made of a non-porous, chemical-resistant material to protect against spills.[5][8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A disciplined workflow is essential to minimize exposure and prevent accidents. The following protocol outlines the critical steps from preparation to cleanup.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, preferably a chemical fume hood.[5]
-
Verify Ventilation: Before starting, ensure the chemical fume hood is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before bringing the chemical into the hood.[5]
Donning PPE
Follow the correct sequence for donning PPE to ensure complete protection:
-
Lab Coat
-
Eye and Face Protection (Goggles, then Face Shield if needed)
-
Gloves (ensure they are the correct size and free of defects)[5]
Handling the Compound
-
Weighing: To prevent dust generation, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood.[5] Avoid pouring from a height or any action that could aerosolize the powder.[5]
-
Transfer: Use a spatula for all solid transfers.
-
In Solution: When dissolving, add the solid compound slowly to the solvent to prevent splashing and exothermic reactions.[5]
Post-Handling Procedures
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and finally the lab coat.[5]
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][2]
Caption: A logical workflow for handling hazardous chemicals.
Disposal Plan: Managing the Chemical Lifecycle
Proper disposal is a critical and regulated aspect of chemical safety. Due to the presence of bromine, all waste associated with this compound must be treated as halogenated organic waste.
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.[5][9]
-
Liquid Waste: Solutions containing the compound and any solvents used for cleaning glassware must be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[9]
-
Regulatory Compliance: Do not let the product enter drains.[2][10] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]
Emergency Procedures: Immediate First Aid
In the event of accidental exposure, immediate and correct action is crucial.
-
Inhalation: Move the affected person to fresh air immediately.[1][2][10] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[10] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing.[1][2][10] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[3][10] Seek medical attention if irritation occurs or persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][10] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[10]
Always have the Safety Data Sheet (SDS) available to show to attending medical personnel.[1][2]
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. uah.edu [uah.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. community.preproom.org [community.preproom.org]
- 10. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
